Product packaging for 4-Isopropylbenzenesulfonic acid(Cat. No.:CAS No. 16066-35-6)

4-Isopropylbenzenesulfonic acid

Cat. No.: B096043
CAS No.: 16066-35-6
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an organic sulfur compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It is recognized in research for its role in separation sciences and chemical synthesis. In analytical chemistry, this compound can be analyzed using reverse-phase (RP) HPLC methods, demonstrating its relevance in developing and validating chromatographic methodologies . In the field of environmental science, this compound is identified as a recoverable product from the reactive adsorption of cumene (isopropylbenzene) on certain adsorbents. This process is studied for the resource treatment of aromatic volatile organic compounds (VOCs), suggesting its value in pollution control and material recovery research . The compound should be handled with care as it is classified with hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B096043 4-Isopropylbenzenesulfonic acid CAS No. 16066-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
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InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
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DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
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Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
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CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
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Record name p-Cumenesulfonic acid
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Record name Benzenesulfonic acid, (1-methylethyl)-
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Record name Benzenesulfonic acid, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzenesulfonic acid
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Record name p-cumenesulphonic acid
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Record name Cumenesulphonic acid
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Record name P-CUMENESULFONIC ACID
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Foundational & Exploratory

4-Isopropylbenzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Isopropylbenzenesulfonic acid. The information is presented to support research, development, and application activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property determination.

Core Physical Properties

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid.[1] Its structure, featuring a sulfonic acid group and an isopropyl group on a benzene ring, imparts specific physical and chemical characteristics relevant to its use as a reagent, catalyst, and intermediate in various industrial processes, including the production of pharmaceuticals, dyes, and surfactants.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for designing and executing experiments, as well as for safety and handling considerations.

PropertyValueUnit
Molecular Formula C₉H₁₂O₃S-
Molecular Weight 200.25 g/mol
Melting Point 87.00°C
Boiling Point 300.00°C
Density 1.180g/cm³
Appearance White to off-white solid or crystalline substance-
Solubility Readily soluble in water and polar organic solvents-

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[2]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[2]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)[2]

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.[2][3]

  • Capillary Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[3][4]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in the melting point apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[5] A sharp melting range (typically 0.5-1.0°C) indicates a high degree of purity.[4]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids or solids that can be melted, this method provides an accurate determination.

Apparatus:

  • Thiele tube[1][6]

  • Small test tube (fusion tube)[1]

  • Capillary tube (sealed at one end)[1][7]

  • Thermometer[1]

  • Heating source (e.g., Bunsen burner)[7]

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of molten this compound is placed in the fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[1][7]

  • Apparatus Assembly: The fusion tube is attached to a thermometer, and both are suspended in the Thiele tube containing mineral oil. The thermometer bulb and the fusion tube should be at the same level.[2]

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[2][6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbles stop and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Determination (Liquid Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[8] Since this compound is soluble in water, a non-polar solvent in which it is insoluble would be required.

Apparatus:

  • Analytical balance

  • Graduated cylinder

  • A suitable non-polar solvent (in which the acid is insoluble)

Procedure:

  • Mass Measurement: A sample of the solid this compound is accurately weighed using an analytical balance (mass, m).[8]

  • Initial Volume: A known volume of the non-polar solvent is added to a graduated cylinder, and the initial volume (V₁) is recorded.[8]

  • Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged. The new volume (V₂) is recorded.[8]

  • Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V.[8]

Solubility Determination (Qualitative)

The solubility of this compound in various solvents can be determined through simple qualitative tests.[9]

Apparatus:

  • Test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, hexane)

Procedure:

  • Sample Addition: A small, measured amount (e.g., 25 mg) of this compound is placed into a test tube.[10]

  • Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent is added to the test tube in portions.[10]

  • Observation: The mixture is vigorously shaken after each addition.[10] The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not dissolve at all. This process is repeated for each solvent to build a solubility profile.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to this compound.

G Logical Relationship of Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties Structure C₉H₁₂O₃S (Aromatic Ring + -SO₃H + Isopropyl Group) MW Molecular Weight (200.25 g/mol) Structure->MW determines MP Melting Point (87.00 °C) Structure->MP influences BP Boiling Point (300.00 °C) Structure->BP influences Density Density (1.180 g/cm³) Structure->Density influences Solubility Solubility (Polar Solvents) Structure->Solubility determines MP->BP Solubility->MP

Caption: Interrelation of Molecular Structure and Physical Properties.

G Workflow for Synthesis of this compound start Start Materials cumene Cumene (Isopropylbenzene) start->cumene sulfonating_agent Sulfonating Agent (e.g., conc. H₂SO₄) start->sulfonating_agent reaction_step Sulfonation Reaction (Electrophilic Aromatic Substitution) cumene->reaction_step sulfonating_agent->reaction_step product_acid This compound reaction_step->product_acid neutralization_step Neutralization (Optional) (with NaOH) product_salt Sodium 4-Isopropylbenzenesulfonate neutralization_step->product_salt product_acid->neutralization_step end_acid Purified Acid product_acid->end_acid Purification end_salt Purified Salt product_salt->end_salt Purification

Caption: Synthesis pathway for this compound.

References

p-Cumenesulfonic Acid: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-cumenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratory settings. The provided protocols and diagrams are designed to be directly implemented in a research and development environment.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their own experimental findings.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
IsopropanolGravimetric

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment
  • p-Cumenesulfonic acid (analytical grade)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol) of high purity

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Syringe filters (0.45 µm or smaller, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of p-cumenesulfonic acid to a glass vial or flask. An excess is confirmed by the presence of undissolved solid at the bottom of the container after the equilibration period.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven set to a temperature that will facilitate the evaporation of the solvent without decomposing the p-cumenesulfonic acid. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Continue the drying process until all the solvent has evaporated and a constant weight of the solid residue is achieved.

  • Data Analysis:

    • Accurately weigh the evaporation dish containing the dry p-cumenesulfonic acid residue.

    • Calculate the mass of the dissolved p-cumenesulfonic acid by subtracting the initial weight of the empty evaporation dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

    Calculation:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used for dissolution (mL)) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of p-cumenesulfonic acid.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess p-Cumenesulfonic Acid mix Combine in a sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filtrate Withdraw and filter supernatant settle->filtrate evaporate Evaporate solvent from filtrate filtrate->evaporate weigh Weigh dry residue evaporate->weigh calculate Calculate solubility weigh->calculate

Caption: Gravimetric method workflow for solubility determination.

Factors Influencing Solubility

The solubility of p-cumenesulfonic acid in an organic solvent is influenced by a combination of physical and chemical factors. The following diagram illustrates these key relationships.

influencing_factors cluster_solute p-Cumenesulfonic Acid Properties cluster_solvent Organic Solvent Properties cluster_conditions System Conditions polarity_solute Polarity (Sulfonic Acid Group) solubility Solubility polarity_solute->solubility 'Like dissolves like' h_bond_donor Hydrogen Bond Donor (-SO3H) h_bond_donor->solubility Favorable interaction polarity_solvent Polarity polarity_solvent->solubility 'Like dissolves like' h_bond_acceptor Hydrogen Bond Acceptor h_bond_acceptor->solubility Favorable interaction dielectric Dielectric Constant dielectric->solubility temperature Temperature temperature->solubility Generally increases solubility pressure Pressure (minor effect for solids) pressure->solubility

Caption: Key factors influencing p-cumenesulfonic acid solubility.

References

Synthesis of 4-Isopropylbenzenesulfonic acid from cumene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Isopropylbenzenesulfonic Acid from Cumene

Introduction

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid of significant interest in various industrial and research applications.[1][2] Its structure, featuring a hydrophobic isopropyl group and a hydrophilic sulfonic acid group, imparts amphiphilic properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and surfactants.[1][2] It also serves as a strong acid catalyst in organic synthesis.[2] This technical guide provides a comprehensive overview of the synthesis of this compound from cumene (isopropylbenzene), detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Principle of Synthesis: Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the sulfonation of cumene, which is a classic example of an electrophilic aromatic substitution reaction.[3] In this reaction, an electrophile, typically sulfur trioxide (SO₃) or its equivalent generated from concentrated or fuming sulfuric acid, attacks the electron-rich benzene ring of cumene.[3]

The isopropyl group on the benzene ring is an ortho-, para-directing activator. However, due to significant steric hindrance at the ortho positions, the substitution occurs predominantly at the para position, leading to this compound as the major product.[3]

Reaction Pathway

The sulfonation process involves three key steps: generation of the electrophile, attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity.[4]

G Cumene Cumene (Isopropylbenzene) Reaction Electrophilic Aromatic Substitution Cumene->Reaction + SulfonatingAgent Sulfonating Agent (e.g., conc. H₂SO₄, Oleum) SulfonatingAgent->Reaction Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reaction->Intermediate Formation of carbocation Product This compound Intermediate->Product Deprotonation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are derived from established industrial and laboratory methods for the sulfonation of cumene.[3][5] The process generally involves the sulfonation reaction itself, followed by work-up procedures including removal of excess reactants, neutralization, and purification.

Sulfonation of Cumene with Concentrated Sulfuric Acid

This method utilizes azeotropic distillation to remove the water formed during the reaction, driving it to completion.[5][6]

  • Reaction Setup: A reaction vessel is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with an azeotropic distillation head (e.g., Dean-Stark apparatus).[3]

  • Charging Reactants: The vessel is charged with cumene. Concentrated (98%) sulfuric acid is then added slowly and continuously under vigorous stirring.[5][7] The typical molar ratio of sulfuric acid to cumene is between 1:1.6 and 1:2.0 to ensure an excess of cumene.[3][5]

  • Reaction Conditions: The mixture is heated to a temperature of 100°C to 110°C.[3][5] The reaction is carried out under azeotropic reflux for 5 to 6 hours.[5] Water generated during the reaction is continuously removed via the distillation head.[5][7] The reaction is considered complete when the amount of water collected is approximately 95% of the theoretical yield.[5][7]

  • Work-up:

    • Removal of Excess Cumene: After the reaction, excess unreacted cumene is separated by vacuum distillation and can be collected for recycling.[3][5]

    • Neutralization (Optional): For the preparation of the corresponding salt, the resulting this compound is neutralized. For instance, a 20% sodium hydroxide solution is added under rapid stirring until the concentration of sodium 4-isopropylbenzenesulfonate is approximately 40%.[5][8]

    • Decolorization (Optional): To obtain a high-quality, clear solution, the product can be bleached. This is often done by adding hydrogen peroxide (e.g., 3% of the product weight) and stirring at a constant temperature of around 45°C for 2 hours.[3][5]

Sulfonation with Chlorosulfonic Acid

This method can be used to prepare the corresponding sulfonyl chloride, which is a versatile intermediate.

  • Reaction Setup: A four-necked flask is equipped with a stirrer, thermometer, and a dropping funnel. The setup is cooled in an ice bath.[9]

  • Charging Reactants: 72.0g of cumene and a small amount of an inorganic salt like sodium sulfate (e.g., 3.6g - 7.2g) are added to the flask.[9] The inorganic salt helps to suppress side reactions.[9]

  • Reaction Conditions: The mixture is cooled to below 10°C. Chlorosulfonic acid (216.2g) is then added dropwise over 2.5 to 3.0 hours, while maintaining the reaction temperature between 15-20°C.[9] After the addition is complete, the mixture is kept at this temperature and stirred for an additional 2 hours.[9]

  • Work-up and Isolation: The resulting sulfonated material is slowly added to a stirred ice-water mixture (e.g., 150g).[9] The mixture is kept below 15°C for about 15-25 minutes. The product is then transferred to a separatory funnel and allowed to stand for 30 minutes. The lower organic layer, containing 4-isopropylbenzenesulfonyl chloride, is separated.[9] This method can achieve yields as high as 95-100%.[9]

General Experimental Workflow

The overall process from starting materials to the purified product follows a logical sequence of steps.

G Start Start Materials: - Cumene - Sulfonating Agent Sulfonation Sulfonation Reaction (100-110°C, 5-6h) Start->Sulfonation Distillation Vacuum Distillation Sulfonation->Distillation Remove excess cumene Neutralization Neutralization (e.g., with NaOH soln.) Distillation->Neutralization Product Stream Bleaching Bleaching (e.g., with H₂O₂) Neutralization->Bleaching Purification Purification (Filtration/Washing) Bleaching->Purification FinalProduct Final Product: 4-Isopropylbenzene- sulfonic Acid or Salt Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis examples found in patent literature, providing a basis for experimental design and scaling.

ParameterExample 1[7]Example 2[7]Example 3[7]
Reactants
Cumene3.84 t1.41 t2.19 t
98% Conc. H₂SO₄1.96 t0.72 t1.12 t
Reaction Conditions
Temperature100°C110°C105°C
Reaction Time6 h6 h6 h
Outputs
Water Generated354.64 kg131.83 kg205.52 kg
Unreacted Cumene Recovered1.44 t0.53 t0.826 t
Neutralization
20% NaOH Solution Added3.95 tNot specifiedNot specified
Final Product Concentration40.68%~40%~40%

Purification and Analysis

Purification

For solid forms of the product, such as its sodium salt, purification can be achieved by slurry washing.[3]

  • Preparation: The crude, impure solid product is obtained.[3]

  • Slurry Formation: The solid is mixed with a suitable solvent (often aqueous) in which the impurities are more soluble than the product.

  • Agitation: The slurry is stirred vigorously for a period ranging from 15 to 120 minutes.[3]

  • Separation: The solid and liquid phases are separated using filtration or centrifugation.[3]

  • Drying: The purified solid is collected and dried, for example, in a vacuum oven, to remove residual solvent.[3]

Analysis

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of this compound and its salts.[3] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can be used for analysis.[10]

Safety Considerations

The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions.

  • Concentrated Sulfuric Acid and Chlorosulfonic Acid: These are highly corrosive and can cause severe skin burns and eye damage.[11] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Cumene: Cumene is a flammable liquid and can be an irritant. Handle away from ignition sources.

References

A Technical Guide to 4-Isopropylbenzenesulfonic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of 4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the molecule's structural and chemical properties, summarizes key quantitative data, and provides a representative experimental protocol for its synthesis.

Introduction

This compound is an aromatic sulfonic acid that plays a significant role as a catalyst and intermediate in various industrial and laboratory-scale chemical processes.[1][2] Characterized by a benzene ring substituted with an isopropyl group and a sulfonic acid group at the para position, its structure imparts both hydrophobic and hydrophilic properties.[1][2] This amphiphilic nature makes it effective as a surfactant and hydrotrope, capable of increasing the solubility of other substances in aqueous solutions. The presence of the strong sulfonic acid group also makes it a valuable acid catalyst in organic reactions such as esterification and condensation.[3] It is a key intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[1]

Molecular Structure and Identifiers

This compound is an organosulfur compound with a well-defined structure.[4] The isopropyl group is an ortho-, para-directing activator on the benzene ring, meaning that during its synthesis via electrophilic aromatic substitution, the sulfonic acid group is predominantly directed to the para position due to steric hindrance at the ortho positions.

Molecular Formula: C₉H₁₂O₃S[1][4]

Chemical Structure:

  • SMILES: CC(C)C1=CC=C(C=C1)S(=O)(=O)O[1][4]

  • InChI: InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)[1][4]

Key Identifiers:

  • IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[4]

  • CAS Number: 16066-35-6[1][4]

  • Synonyms: p-Cumenesulfonic acid, p-Isopropylbenzenesulfonic acid, 4-(1-Methylethyl)benzenesulfonic acid.[1]

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature and is readily soluble in water and other polar organic solvents.[1][2]

PropertyValueReference(s)
Molecular Weight 200.25 - 200.27 g/mol [1][3]
Exact Mass 200.05071541 Da[4]
Physical Description White to off-white crystalline solid[1][2]
Melting Point 87.0 °C (360.15 K)[1]
Boiling Point 167 - 300.0 °C (440.15 - 573.15 K)[1][3]
Density 1.18 - 1.233 g/cm³ (Predicted)[1][3]
pKa (Predicted) -0.45 ± 0.50[3]
XLogP3 (Predicted) 1.9[4]
Water Solubility Readily soluble[2]
Topological Polar Surface Area 62.8 Ų[5]

Experimental Protocol: Synthesis

The most common industrial method for synthesizing this compound is through the direct sulfonation of cumene (isopropylbenzene). This process is an electrophilic aromatic substitution reaction.

Principle:

Cumene is treated with a strong sulfonating agent, such as concentrated sulfuric acid. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich benzene ring of cumene. The resulting sulfonic acid can then be used directly or neutralized with a base like sodium hydroxide to produce its corresponding salt.

Materials and Reagents:
  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Reaction vessel with stirring mechanism and temperature control

Procedure:
  • Reaction Setup: Equip a reaction vessel with a stirrer, thermometer, and a dropping funnel. Place the vessel in an ice-water bath to control the reaction temperature.

  • Sulfonation: Charge the reaction vessel with cumene. While maintaining vigorous stirring and a controlled temperature (typically between 15-25°C), slowly add concentrated sulfuric acid from the dropping funnel. The molar ratio of sulfuric acid to cumene is generally maintained between 1:1.6 and 1:2.0.

  • Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture at a controlled temperature (e.g., 20-25°C) for a period of 1 to 3 hours to ensure the reaction proceeds to completion.

  • Work-up: The resulting product, this compound, can be purified. One common method involves pouring the reaction mixture into an ice-water mixture, which causes the product to precipitate or separate, allowing for its isolation.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cumene.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Process cluster_product Product Cumene Cumene (Isopropylbenzene) Reaction Sulfonation Reaction (Electrophilic Aromatic Substitution) Cumene->Reaction SulfuricAcid Concentrated Sulfuric Acid (H₂SO₄) SulfuricAcid->Reaction Product This compound Reaction->Product Purification/ Isolation

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Isopropylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylbenzenesulfonic acid (p-cumenesulfonic acid) is an organosulfur compound with applications as a strong acid catalyst in organic synthesis and as a surfactant. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and for monitoring its role in chemical processes. This technical guide provides a summary of the mass spectrometry (MS), and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of experimentally acquired spectra for this specific compound, the NMR and IR data are predicted based on established principles and data from structurally analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

ParameterValue
Molecular FormulaC₉H₁₂O₃S
Molecular Weight200.26 g/mol
Exact Mass200.0507 Da
Major Fragments (m/z)[M-H]⁻: 199.0434, 183.0121, 135.0815, 79.9573

Table 1. Mass Spectrometry Data for this compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in D₂O shows characteristic signals for the isopropyl and aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Doublet6H-CH(CH ₃)₂
~3.00Septet1H-CH (CH₃)₂
~7.45Doublet2HAromatic (ortho to -CH(CH₃)₂)
~7.85Doublet2HAromatic (ortho to -SO₃H)

Table 2. Predicted ¹H NMR Spectral Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~23.5-CH(C H₃)₂
~34.0-C H(CH₃)₂
~126.0Aromatic (ortho to -CH(CH₃)₂)
~129.0Aromatic (ortho to -SO₃H)
~145.0Aromatic (ipso to -SO₃H)
~152.0Aromatic (ipso to -CH(CH₃)₂)

Table 3. Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The predicted infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (sulfonic acid)
~3050C-H stretch (aromatic)
~2960, ~2870C-H stretch (aliphatic)
~1600, ~1470C=C stretch (aromatic)
~1240, ~1120S=O stretch (sulfonic acid)
~1030S-O stretch (sulfonic acid)
~830C-H bend (para-substituted aromatic)

Table 4. Predicted IR Spectral Data for this compound.

Experimental Protocols

The following sections detail generalized procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton NMR experiment.

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.

  • Experiment: Proton-decoupled carbon-13 NMR experiment.

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 220 ppm

  • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative ion mode is typically suitable for sulfonic acids.

  • Parameters:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the [M-H]⁻ ion.

  • Analysis: Acquire full scan mass spectra to determine the mass of the molecular ion. For structural elucidation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and applying collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Preparation Sample Preparation (Dissolution, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of 4-Isopropylbenzenesulfonic Acid

This technical guide provides a detailed analysis of the acidity and pKa value of this compound, also known as p-cumenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust estimation and contextual understanding.

Introduction to this compound

This compound is an aromatic organic compound featuring a sulfonic acid functional group (-SO₃H) and an isopropyl group attached to a benzene ring at the para position.[1] It is a strong organic acid, a characteristic conferred by the sulfonic acid moiety.[2] This compound and its derivatives are utilized in various applications, including as catalysts in organic synthesis, as intermediates in the production of dyes and pharmaceuticals, and as surfactants.[1][2] Its physical state at room temperature is typically a white to off-white crystalline solid, which is soluble in water and other polar organic solvents.[1][2]

Acidity and Estimated pKa Value

The acidity of this compound is primarily determined by the dissociation of the proton from the sulfonic acid group. Sulfonic acids are known to be strong acids, with pKa values typically in the negative range, comparable to mineral acids like sulfuric acid.[3][4]

  • Benzenesulfonic acid , the parent compound, has a calculated pKa of -2.8 .[3]

  • p-Toluenesulfonic acid , which has a methyl group in the para position, has a reported pKa of -2.8 and a calculated pKa of -2.58 .[3][5]

The alkyl group (methyl in p-toluenesulfonic acid and isopropyl in this compound) at the para position has a minor electron-donating effect through induction. This effect can slightly decrease the acidity (increase the pKa) compared to unsubstituted benzenesulfonic acid by making the resulting sulfonate anion marginally less stable.[3] However, this effect is generally considered to be small for sulfonic acids. Therefore, the pKa of this compound is expected to be very close to that of benzenesulfonic acid and p-toluenesulfonic acid.

Estimated pKa: Based on the data from analogous compounds, the pKa of this compound is estimated to be in the range of -2.5 to -2.8 .

Physicochemical Data

The following table summarizes the key quantitative data for this compound and related compounds for comparative analysis.

PropertyThis compoundp-Toluenesulfonic AcidBenzenesulfonic Acid
Molecular Formula C₉H₁₂O₃SC₇H₈O₃SC₆H₆O₃S
Molecular Weight 200.26 g/mol [6]172.20 g/mol 158.18 g/mol
pKa (estimated/known) ~ -2.5 to -2.8 -2.8[5], -2.58 (calc.)[3]-2.8 (calc.)[3]
Appearance White to off-white solid[1]White solid[5]Solid
Solubility in Water Soluble[1][2]~67 g/100 mL[7]Soluble

Experimental Protocol for pKa Determination of Strong Acids

Determining the pKa of very strong acids is non-trivial in aqueous solutions where they are almost completely dissociated. Specialized techniques are often required. However, a general approach for determining the acidity of strong acids can be adapted from standard methods like potentiometric titration, often using non-aqueous solvents or by studying colligative properties. Below is a generalized protocol for potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a strong acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. For strong acids, the equivalence point is sharp, but the pKa cannot be directly determined from the half-equivalence point in water. The data analysis often involves comparison with a blank titration or the use of co-solvents to differentiate the acid strength.[8]

Materials:

  • This compound

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • High-purity solvent (e.g., water, or an organic co-solvent like methanol for sparingly soluble compounds)

  • Calibrated pH meter with a suitable electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place the acid solution in a beaker with a stir bar. Immerse the pH electrode in the solution. Position the burette or titrator nozzle to dispense the base into the solution.

  • Titration Process: Begin stirring the solution. Add the titrant (strong base) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Blank Titration: Perform a blank titration with the solvent alone to account for any acidic or basic impurities.[8]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (where the slope is steepest).

    • For strong acids, the pKa is not simply the pH at the half-equivalence point. Advanced methods, such as analyzing the shape of the curve in comparison to the blank or using computational models, are necessary to estimate the pKa.[8] When using co-solvents, extrapolation methods are required to determine the pKa in a purely aqueous medium.[8]

Visualization of Acidity Factors

The following diagram illustrates the structural factors that contribute to the strong acidity of this compound.

AcidityFactors cluster_molecule This compound cluster_factors Factors Influencing Acidity cluster_outcome Result mol Structure SO3H Sulfonic Acid Group (-SO₃H) Inductive Inductive Effect of Isopropyl Group Resonance Resonance Stabilization of Conjugate Base (-SO₃⁻) SO3H->Resonance enables Acidity Strong Acidity (Low pKa) Resonance->Acidity major contributor to Inductive->Acidity minor influence on (slight decrease)

Caption: Factors influencing the acidity of this compound.

This guide provides a foundational understanding of the acidity and pKa of this compound, grounded in the established principles of physical organic chemistry and data from analogous compounds. For applications requiring a precise pKa value, direct experimental determination using the methodologies outlined is recommended.

References

4-Isopropylbenzenesulfonic Acid: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety information for 4-isopropylbenzenesulfonic acid (p-cumenesulfonic acid). It is intended for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document consolidates available data on the physicochemical properties, hazard classifications, toxicological information, and safe handling procedures for this compound and its close structural analogs. Detailed experimental protocols for its synthesis and information on its environmental fate are also included.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid.[1] It is characterized by a sulfonic acid group attached to a benzene ring which also has an isopropyl group substituent.[1] This structure imparts both hydrophilic (sulfonic acid group) and hydrophobic (isopropylbenzene group) properties to the molecule.[2] It is typically a white to off-white solid or crystalline substance that is soluble in water and various polar organic solvents.[1][3] The sulfonic acid group gives the compound its acidic nature, allowing it to act as a proton donor in chemical reactions.[1]

PropertyValueSource
Molecular Formula C₉H₁₂O₃S[4]
Molecular Weight 200.26 g/mol [4]
CAS Number 16066-35-6[4]
Appearance White to off-white solid/crystalline substance[1][3]
Solubility Soluble in water and polar organic solvents[1][3]
IUPAC Name 4-propan-2-ylbenzenesulfonic acid[4]
Synonyms p-cumenesulfonic acid, 4-(1-methylethyl)benzenesulfonic acid[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, causing severe skin burns and eye damage.[4]

Hazard ClassGHS CategoryHazard Statement
Corrosive to MetalsCategory 1H290: May be corrosive to metals
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

GHS Pictograms:

alt text

Signal Word: Danger

Toxicological Information

CompoundRouteSpeciesLD50Source
Benzenesulfonic Acid (BSA)OralRat1100 mg/kg[5]
p-Toluenesulfonic Acid (pTSA)OralRat1410 mg/kg[5]
Benzenesulfonic acid, C10-16-alkyl derivativesOralRat775 mg/kg[6]
Benzenesulfonic acid, C10-16-alkyl derivativesDermalRat> 2000 mg/kg[6]
Benzenesulfonic acid, C10-16-alkyl derivativesInhalationRat1.9 mg/L/4h[6]

A subchronic oral toxicity study on p-chlorobenzenesulfonic acid (pCBSA), another analog, established a No-Observed-Adverse-Effect Level (NOAEL) in male rats of 1,000 mg/kg-day after 28 days of oral gavage.[5] In this study, effects such as decreased body weight, salivation, gasping, and irregular breathing were observed at higher doses.[5]

Experimental Protocols

Synthesis of this compound via Sulfonation of Cumene

The most common industrial method for producing salts of this compound involves the sulfonation of cumene (isopropylbenzene) followed by neutralization.[2] The following protocol describes the initial sulfonation step to yield the free acid.

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Reaction vessel with stirrer, thermometer, and reflux condenser with an azeotropic distillation head

Procedure:

  • Charge the reaction vessel with cumene.

  • Under rapid stirring, slowly add concentrated sulfuric acid. The molar ratio of sulfuric acid to cumene is typically controlled between 1:1.6 and 1:2.0.[2]

  • Heat the mixture to a temperature between 100°C and 110°C.[2]

  • Maintain the reaction at this temperature for 5-6 hours to ensure the reaction goes to completion.[7] During this time, water generated from the reaction can be removed azeotropically.

  • After the reaction is complete, any excess unreacted cumene can be removed by vacuum distillation for recycling.[2] The remaining product is crude this compound.

Signaling Pathways and Metabolism

Potential Metabolic Pathway

Specific studies on the metabolic pathway of this compound in mammals were not identified. However, studies on the biodegradation of similar aromatic sulfonic acids by microorganisms can provide a hypothetical model for its degradation. The initial step in the metabolism of benzenesulfonates in some bacteria involves transport into the cell, followed by a dioxygenation reaction that yields a catechol and sulfite.[8] The catechol intermediate then undergoes ring cleavage as part of the meta cleavage pathway.[8]

metabolic_pathway 4-Isopropylbenzenesulfonic_Acid 4-Isopropylbenzenesulfonic_Acid Cellular_Uptake Cellular_Uptake 4-Isopropylbenzenesulfonic_Acid->Cellular_Uptake Dioxygenation Dioxygenation Cellular_Uptake->Dioxygenation 4-Isopropylcatechol 4-Isopropylcatechol Dioxygenation->4-Isopropylcatechol Sulfite Sulfite Dioxygenation->Sulfite Ring_Cleavage Ring_Cleavage 4-Isopropylcatechol->Ring_Cleavage Metabolites Metabolites Ring_Cleavage->Metabolites

Caption: Hypothetical metabolic pathway of this compound.

Effects on Cellular Signaling

The introduction of a sulfonate group can significantly alter the biological activity of a molecule.[4] While specific effects of this compound on cellular signaling pathways are not well-documented, some organosulfur compounds have been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[9] The sulfonation of molecules is a key cellular process that can impact a wide range of biological functions, including the activity of hormones and signaling molecules.[1]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., neoprene, butyl rubber) and a lab coat.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid generating dust.[8]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed and properly labeled.[8]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[8]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Accidental Release Measures

Spill Cleanup Protocol:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment (see Section 6).

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[8]

  • For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]

  • Avoid runoff into sewers and waterways.[8]

  • Clean the spill area with detergent and water.[8]

spill_cleanup_workflow Spill_Occurs Spill_Occurs Evacuate_Area Evacuate_Area Spill_Occurs->Evacuate_Area Don_PPE Don_PPE Evacuate_Area->Don_PPE Contain_Spill Contain_Spill Don_PPE->Contain_Spill Cleanup_Solid Clean up solid spill (sweep/scoop) Contain_Spill->Cleanup_Solid Solid Cleanup_Liquid Clean up liquid spill (absorb) Contain_Spill->Cleanup_Liquid Liquid Place_in_Container Place in labeled container Cleanup_Solid->Place_in_Container Cleanup_Liquid->Place_in_Container Decontaminate_Area Decontaminate area (detergent and water) Place_in_Container->Decontaminate_Area Dispose_of_Waste Dispose_of_Waste Decontaminate_Area->Dispose_of_Waste

References

An In-depth Technical Guide on the Thermal Stability of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an organic aromatic sulfonic acid with significant applications in catalysis, as a surfactant, and as an intermediate in chemical synthesis. Its thermal stability is a critical parameter for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide aims to provide a comprehensive overview of the expected thermal stability of this compound by examining the known thermal properties of similar compounds.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₃S[1]
Molecular Weight200.26 g/mol [1]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in water and polar organic solvents[2][3]

Estimated Thermal Stability and Decomposition Pathway

Based on data from analogous aromatic sulfonic acids, the thermal decomposition of this compound is expected to proceed via desulfonation. The C-S bond is typically the most labile under thermal stress.

Key Observations from Analogous Compounds:

  • Benzenesulfonic Acid: Undergoes desulfonation when heated in water near 200 °C. The sulfonation reaction is reversible, with desulfonation favored in dilute, hot aqueous solutions.

  • p-Toluenesulfonic Acid (PTSA): Generally considered unstable at high temperatures and pressures[3]. Protic ionic liquids based on the PTSA anion exhibit decomposition temperatures (defined as 5% weight loss) in the range of 213 °C to 286 °C[1].

  • Linear Alkylbenzene Sulfonates (LAS): Thermal decomposition at 250 °C has been shown to produce sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄)[2].

  • Sulfonated Polymers (e.g., SPEEK): The initial thermal degradation event is desulfonation, with the polymer backbone being stable up to approximately 300 °C[4].

Expected Decomposition of this compound:

The primary thermal decomposition pathway is anticipated to be the cleavage of the C-S bond, leading to the formation of cumene and sulfur trioxide (which may further react or decompose). The presence of the isopropyl group might slightly influence the decomposition temperature compared to other alkylbenzenesulfonic acids due to electronic and steric effects.

Quantitative Data from Analogous Aromatic Sulfonic Acids

The following table summarizes the available thermal stability data for compounds structurally similar to this compound.

CompoundAnalysis TypeKey Findings
p-Toluenesulfonic Acid Anion-Based Protic Ionic LiquidsTGADecomposition Temperature (Td) at 5% weight loss: 213 °C - 286 °C[1].
Linear Alkylbenzene Sulfonate (LAS)Thermal DecompositionAt 250 °C, decomposes to SO₂, SO₃, and H₂SO₄[2].
Benzenesulfonic AcidDesulfonation in WaterReversible desulfonation occurs near 200 °C in aqueous solution.
Sulfonated Poly(ether ether ketone) (SPEEK)TGAThermally stable up to approximately 300 °C, with desulfonation being the initial degradation step[4].

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These are generalized procedures based on standard methods for organic compounds.

5.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature and mass loss profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve.

5.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine their associated enthalpy changes.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent volatilization.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. To study the initial thermal behavior, a range from ambient temperature to just above the expected decomposition temperature (as indicated by TGA) would be appropriate.

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

    • Endothermic and exothermic events are observed as peaks on the DSC thermogram.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Weighing->DSC 2-5 mg MassLoss Mass Loss Curve TGA->MassLoss HeatFlow Heat Flow Curve DSC->HeatFlow DecompTemp Decomposition Temperature MassLoss->DecompTemp PhaseTrans Phase Transitions HeatFlow->PhaseTrans

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_reactants Reactant cluster_conditions Condition cluster_products Primary Decomposition Products Reactant This compound Heat Heat (Δ) Reactant->Heat Product1 Cumene Heat->Product1 Desulfonation Product2 Sulfur Trioxide (SO₃) Heat->Product2 Desulfonation

Caption: Postulated thermal decomposition pathway.

References

A Comprehensive Guide to the Synonyms and Properties of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 4-Isopropylbenzenesulfonic acid, a significant compound in organic synthesis and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its nomenclature, chemical properties, and synthesis.

Chemical Identity and Synonyms

This compound is an aromatic sulfonic acid characterized by an isopropyl group at the para-position of the benzene ring relative to the sulfonic acid group.[1] Due to its widespread use and varied history in chemical literature, it is known by numerous synonyms. Understanding these alternative names is crucial for comprehensive literature searches and clear communication in a research and development setting.

The most commonly encountered synonyms in chemical literature and databases include:

  • p-Cumenesulfonic acid[2][3]

  • 4-(1-Methylethyl)benzenesulfonic acid[2][4]

  • p-Isopropylbenzenesulfonic acid[2][4]

  • Benzenesulfonic acid, 4-(1-methylethyl)-[5][6]

  • 4-(Propan-2-yl)benzenesulfonic acid[5]

  • p-Cumenesulphonic acid[4][5]

  • Cumenesulfonic acid (can be ambiguous, but often refers to the para-isomer)[5]

Quantitative Data and Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in synthesis and as a catalyst. The compound is typically a white to off-white crystalline solid that is soluble in water and other polar organic solvents.[2][7] Its acidic nature is conferred by the sulfonic acid group.[2] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
CAS Number 16066-35-6[6]
Molecular Formula C₉H₁₂O₃S[5]
Molecular Weight 200.26 g/mol [5]
IUPAC Name 4-propan-2-ylbenzenesulfonic acid[5]
Density 1.18 - 1.233 g/cm³ (Predicted)[7]
LogP (Octanol-Water Partition Coefficient) 1.9 (Predicted)[5]
Topological Polar Surface Area 62.8 Ų[5]
pKa -0.45 ± 0.50 (Predicted)
Boiling Point 167°C at 101,325 Pa

Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of cumene (isopropylbenzene).[4] Below are detailed protocols for its synthesis and subsequent analysis.

Synthesis of this compound via Sulfonation of Cumene

This protocol describes the direct sulfonation of cumene to yield this compound. The isopropyl group is an ortho, para-directing activator, but steric hindrance favors the formation of the para-substituted product.[4]

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Ice

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a cooling bath, add cumene.

  • Under vigorous stirring, slowly add concentrated sulfuric acid or oleum to the cumene. The molar ratio of the sulfonating agent to cumene is a critical parameter and should be carefully controlled.

  • Maintain the reaction temperature between 100°C and 110°C.[3] The reaction is exothermic, and cooling may be necessary to control the temperature.

  • Continue stirring the mixture at the elevated temperature for 5 to 6 hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture contains this compound along with unreacted cumene and sulfuric acid.

  • Excess unreacted cumene can be removed by vacuum distillation for recycling.[3]

Purification: The resulting this compound can be used in its crude form for some applications or purified. Purification can be achieved by converting it to its sodium salt by neutralization with sodium hydroxide, followed by crystallization, and then re-acidification if the free acid is required.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and its salts.[6]

Objective: To determine the purity of a this compound sample and identify any isomeric impurities.

Instrumentation and Conditions:

  • Column: A reverse-phase column such as Newcrom R1 or C18 is suitable.[6]

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[6]

  • Detector: UV detector.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a known concentration.

  • Standard Preparation: Prepare a series of standard solutions of a reference standard at different known concentrations to generate a calibration curve.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Processing: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The identity of the compound is confirmed by matching the retention time with that of the reference standard.

Visualization of Synonym Relationships

The following diagram illustrates the relationship between the primary name, this compound, and its most common synonyms found in chemical literature.

Synonyms 4-(1-Methylethyl)benzenesulfonic acid 4-(1-Methylethyl)benzenesulfonic acid p-Isopropylbenzenesulfonic acid p-Isopropylbenzenesulfonic acid Benzenesulfonic acid, 4-(1-methylethyl)- Benzenesulfonic acid, 4-(1-methylethyl)- 4-(Propan-2-yl)benzenesulfonic acid 4-(Propan-2-yl)benzenesulfonic acid p-Cumenesulphonic acid p-Cumenesulphonic acid This compound This compound This compound->4-(1-Methylethyl)benzenesulfonic acid Systematic This compound->p-Isopropylbenzenesulfonic acid Common Name This compound->Benzenesulfonic acid, 4-(1-methylethyl)- Index Name This compound->4-(Propan-2-yl)benzenesulfonic acid IUPAC Name This compound->p-Cumenesulphonic acid Spelling Variant

Caption: Logical relationship of this compound and its synonyms.

References

Methodological & Application

Application Notes and Protocols for 4-Isopropylbenzenesulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a strong organic acid belonging to the family of arylsulfonic acids.[1][2] It serves as an effective Brønsted acid catalyst in a variety of organic transformations, most notably in Fischer-Speier esterification reactions.[3] Its strong acidity, imparted by the sulfonic acid group (-SO₃H), coupled with its solubility in organic solvents, makes it a valuable catalyst for synthesizing esters from carboxylic acids and alcohols.[1][4] This document provides detailed application notes and experimental protocols for its use in such reactions.

The catalytic mechanism of this compound in esterification is analogous to that of other strong acid catalysts like p-toluenesulfonic acid (p-TSA).[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester and regenerate the catalyst.[4]

Data Presentation

The catalytic efficiency of arylsulfonic acids in esterification is influenced by factors such as the nature of the reactants, reaction temperature, and catalyst loading. The following tables provide representative data from studies on related sulfonic acid catalysts, which can be used as a reference for reactions employing this compound.

Table 1: Comparison of Catalytic Activity of Various Benzenesulfonic Acid Derivatives in the Esterification of Acetic Acid and n-Propanol

CatalystYield of n-propyl acetate (%)
Sulfuric Acid (SA)~65
p-Phenolsulfonic Acid (PPSA)~60
p-Toluenesulfonic Acid (PTSA)~60
Benzenesulfonic Acid (BSA)~55
2,4-Dimethylbenzenesulfonic Acid (DBSA)~45
2-Naphthalenesulfonic Acid (NSA)~20
Calcium Dobesilate (CD)~7.5
4-Aminobenzenesulfonic Acid (ABSA)~1.8

Data adapted from a study on the esterification of acetic acid and n-propanol. The catalytic activity of this compound is expected to be comparable to that of p-toluenesulfonic acid and benzenesulfonic acid.[3]

Table 2: Reaction Conditions and Yields for the Synthesis of Polyol Esters using p-Toluenesulfonic Acid Catalyst

ProductTemperature (°C)Reaction Time (h)Catalyst (mass%)Yield (%)
Pentaerythritol Hexanoate12053.287
Trimethylolpropane Hexanoate12552.689
Trimethylolpropane Octanoate11052.690

This table provides examples of reaction conditions for the synthesis of polyol esters using p-toluenesulfonic acid, a structurally similar catalyst to this compound.[1]

Experimental Protocols

The following is a general protocol for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. This procedure can be adapted for various substrates.

Protocol 1: General Procedure for Batch Esterification

Materials and Reagents:

  • Carboxylic Acid (e.g., Acetic Acid, 0.80 mol)

  • Alcohol (e.g., n-Propanol, 0.80 mol)

  • This compound (5-20 mmol)

  • Round-bottom flask (150 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Apparatus for analysis (e.g., Gas Chromatography)

Procedure:

  • To a 150 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (0.80 mol) and the alcohol (0.80 mol).[3]

  • Begin stirring the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C).[3]

  • Once the temperature has stabilized, add the weighed quantity of this compound (5-20 mmol) to the mixture.[3]

  • Maintain the reaction at the set temperature under reflux with continuous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as gas chromatography, to determine the conversion to the ester.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can then be subjected to a work-up procedure, which typically involves neutralization of the acidic catalyst with a base (e.g., saturated sodium bicarbonate solution), extraction with an organic solvent, and purification by distillation or chromatography.

Protocol 2: Continuous Esterification with Azeotropic Removal of Water

For reactions where the equilibrium is unfavorable, continuous removal of water can be employed to drive the reaction to completion.

Materials and Reagents:

  • Carboxylic Acid (e.g., Acetic Acid, 1.20 mol)

  • Alcohol (e.g., n-Propanol, 0.40 mol)

  • This compound (10 mmol)

  • Solvent for azeotropic distillation (e.g., Toluene)

  • Round-bottom flask (250 mL)

  • Rectifying column

  • Dean-Stark trap or equivalent setup for water separation

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 250 mL round-bottom flask, add the carboxylic acid (1.20 mol), the alcohol (0.40 mol), this compound (10 mmol), and a suitable volume of toluene.[3]

  • Set up the flask with a rectifying column, a Dean-Stark trap, and a reflux condenser.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill.

  • In the Dean-Stark trap, the condensed azeotrope will separate into two layers. The denser water layer is collected, and the lighter toluene layer is returned to the reaction flask.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • The work-up procedure is similar to the batch process, involving neutralization and purification of the resulting ester.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Carboxylic Acid + Alcohol heating Heating with Stirring (e.g., 50-120°C) reactants->heating catalyst 4-Isopropylbenzenesulfonic Acid catalyst->heating solvent Solvent (Optional) solvent->heating reflux Reflux heating->reflux neutralization Neutralization (e.g., NaHCO3 soln) reflux->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Purification (Distillation/Chromatography) extraction->purification product Pure Ester purification->product

Caption: General experimental workflow for esterification.

Catalytic_Cycle RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH +H⁺ Tetrahedral_Intermediate R-C(OH)₂(O-R')⁺-H Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-COOR'⁺-H Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester -H⁺ Catalyst_neg Catalyst⁻ Catalyst_H Catalyst-H⁺ Catalyst_neg->Catalyst_H +H⁺ from intermediate ROH R'-OH H2O H₂O

Caption: Catalytic cycle of acid-catalyzed esterification.

References

Application Notes and Protocols: p-Cumenesulfonic Acid in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing p-cumenesulfonic acid and its derivatives in the synthesis of azo dyes and the formulation of pigments. The protocols detailed below are based on established principles of diazotization and coupling reactions, fundamental to the creation of a wide array of colorants.

Introduction to p-Cumenesulfonic Acid in Colorant Synthesis

p-Cumenesulfonic acid (4-isopropylbenzenesulfonic acid) is a versatile organic compound that, along with its derivatives, serves as a key building block and catalyst in the synthesis of various dyes and pigments. The sulfonic acid group (-SO₃H) imparts increased water solubility to the final dye molecule, a crucial property for applications in textile dyeing and printing inks. In pigment manufacturing, sulfonic acid derivatives can be used to modify the surface of pigment particles, enhancing their dispersibility and stability in various media.

The primary route to synthesizing azo dyes involves the diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich substrate, such as a phenol or an aniline derivative. While direct use of p-cumenesulfonic acid is less common as a primary amine for diazotization (as it lacks an amino group), its aminated form, p-aminocumenesulfonic acid, is a suitable precursor for creating diazonium salts.

Application in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis is a two-step process:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or an amine) to form the azo dye.

The sulfonic acid group on the aromatic ring, as would be present when starting with an aminated derivative of p-cumenesulfonic acid, enhances the water solubility of the resulting dye.

Generalized Experimental Protocol for Azo Dye Synthesis

This protocol outlines the synthesis of a water-soluble azo dye using a generic aminobenzenesulfonic acid derivative, which can be adapted for p-aminocumenesulfonic acid.

Materials:

  • p-Aminocumenesulfonic acid (or other aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Saturated sodium chloride (NaCl) solution

Procedure:

Part 1: Diazotization of p-Aminocumenesulfonic Acid

  • In a 100 mL beaker, dissolve 2.0 g of p-aminocumenesulfonic acid and 0.5 g of sodium carbonate in 20 mL of water. Gentle heating may be required to achieve a clear solution.

  • Cool the solution to room temperature and then place it in an ice-water bath to bring the temperature down to 0-5 °C.

  • In a separate test tube, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.

  • In another beaker, place 5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

  • Slowly add the p-aminocumenesulfonic acid solution to the ice-cold HCl solution with constant stirring.

  • To this acidic solution, add the sodium nitrite solution dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.5 g of the coupling agent (e.g., 2-naphthol) in 25 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath to 0-5 °C.

  • Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold coupling agent solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification of the Azo Dye

  • After the reaction is complete, add a saturated sodium chloride solution to aid in the precipitation of the dye (salting out).

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye with a small amount of cold saturated NaCl solution to remove impurities.

  • Allow the solid to air dry. The product can be further purified by recrystallization from an appropriate solvent if necessary.

Quantitative Data for Azo Dye Synthesis

The following table presents representative data for the synthesis of an azo dye using a sulfonated aromatic amine. These values are illustrative and can vary based on the specific reactants and reaction conditions.

ParameterValue
Starting Amine p-Aminocumenesulfonic acid
Coupling Component 2-Naphthol
Reaction Temperature (Diazotization) 0 - 5 °C
Reaction Temperature (Coupling) 0 - 5 °C
Reaction Time (Coupling) 30 minutes
Theoretical Yield Based on limiting reactant
Actual Yield 85 - 95%
Appearance Brightly colored solid
Solubility Water-soluble

Application in Pigment Synthesis and Modification

While dyes are soluble substances, pigments are insoluble particulate solids. p-Cumenesulfonic acid and its derivatives can be utilized in pigment manufacturing in several ways:

  • As a Catalyst: Strong acids like p-cumenesulfonic acid can act as catalysts in condensation reactions that form certain types of pigment molecules.

  • Surface Modification: Sulfonic acid groups can be introduced onto the surface of organic pigment particles. This is often achieved by treating the crude pigment with a sulfonating agent. This surface modification improves the pigment's dispersibility in aqueous and polar solvent systems, which is crucial for applications like paints, coatings, and inks. The sulfonation process can enhance the color strength and stability of the pigment.

Generalized Experimental Protocol for Pigment Surface Modification

This protocol describes a general procedure for the sulfonation of a crude organic pigment to improve its properties.

Materials:

  • Crude organic pigment (e.g., a phthalocyanine or azo pigment)

  • Concentrated sulfuric acid (98%) or another sulfonating agent

  • Ice-cold water

  • Dilute sodium hydroxide solution

Procedure:

  • In a reaction vessel, carefully add 10 g of the crude organic pigment to 100 g of 98% sulfuric acid with stirring.

  • Heat the mixture to a specified temperature (e.g., 50 °C) and maintain it for a set period (e.g., 3-5 hours) with continuous stirring. The exact temperature and time will depend on the specific pigment and the desired degree of sulfonation.

  • After the reaction period, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a large volume of ice-cold water (e.g., 1 L) with vigorous stirring to precipitate the sulfonated pigment.

  • Filter the precipitated solid using a Büchner funnel.

  • Wash the filter cake with copious amounts of water until the filtrate is neutral (pH 7). This removes excess acid.

  • The resulting presscake can be dried to obtain the sulfonated pigment powder.

Quantitative Data for Pigment Sulfonation
ParameterValue
Starting Material Crude Organic Pigment
Sulfonating Agent Concentrated Sulfuric Acid
Reaction Temperature 40 - 60 °C
Reaction Time 3 - 6 hours
Degree of Sulfonation Variable (controlled by reaction conditions)
Dispersibility in Water Significantly improved compared to crude pigment
Color Strength Enhanced

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis processes described.

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification A p-Aminocumenesulfonic Acid Solution D Diazonium Salt (0-5 °C) A->D B Ice-cold HCl B->D C NaNO2 Solution C->D dropwise F Azo Dye Precipitate D->F E Coupling Component (e.g., 2-Naphthol) in NaOH E->F slow addition G Vacuum Filtration F->G H Washing G->H I Drying H->I J Final Azo Dye I->J PigmentModification A Crude Organic Pigment C Reaction Mixture (Heating & Stirring) A->C B Sulfonating Agent (e.g., H2SO4) B->C D Precipitation in Ice-Cold Water C->D quenching E Filtration D->E F Washing until Neutral pH E->F G Drying F->G H Surface-Modified Pigment G->H

Application of 4-Isopropylbenzenesulfonic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a strong organic acid that serves as a highly effective catalyst in various pharmaceutical manufacturing processes. Its properties, including high acidity, organic solubility, and thermal stability, make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. A key application of this compound is in Fischer esterification reactions, where it catalyzes the formation of esters from carboxylic acids and alcohols. This is particularly relevant in the synthesis of ester prodrugs, which can enhance the bioavailability, stability, or palatability of a parent drug molecule.

One of the significant advantages of using this compound over traditional mineral acids, such as sulfuric acid, is the reduction of inorganic impurities in the final product. The use of long-chain alkyl-substituted benzene sulfonic acids, like this compound, has been shown to minimize the formation of undesirable acidic sulfate in the product ester, leading to improved product stability and a longer shelf life.

This document provides detailed application notes and a representative experimental protocol for the use of this compound as a catalyst in the esterification of a generic carboxylic acid-containing drug.

Key Applications in Pharmaceutical Manufacturing

  • Ester Prodrug Synthesis: this compound is an excellent catalyst for the esterification of carboxylic acid-containing APIs to produce ester prodrugs. This modification can improve the drug's pharmacokinetic profile.

  • Intermediate Synthesis: It is used in the synthesis of various pharmaceutical intermediates where an acid-catalyzed reaction, such as esterification or alkylation, is required.

  • Improved Purity Profile: Its use can lead to a cleaner reaction profile with fewer inorganic byproducts compared to mineral acid catalysts, simplifying downstream purification processes.

Data Presentation

The following table summarizes representative quantitative data for an esterification reaction using this compound as a catalyst. This data is illustrative and may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactants
Carboxylic Acid-containing Drug1.0 equivalentRepresentative Protocol
Alcohol5.0 - 10.0 equivalents (can also be used as solvent)Representative Protocol
Catalyst
This compound0.01 - 0.05 equivalents (1-5 mol%)Representative Protocol
Reaction Conditions
Temperature80 - 120 °CRepresentative Protocol
Reaction Time4 - 24 hoursRepresentative Protocol
Outcome
Yield of Ester Prodrug> 95%Representative Protocol
Purity of Crude Product> 90%Representative Protocol

Experimental Protocols

Representative Protocol: Esterification of a Carboxylic Acid-Containing Drug

This protocol describes a general procedure for the esterification of a generic carboxylic acid-containing drug using this compound as a catalyst.

Materials:

  • Carboxylic acid-containing drug (1.0 eq)

  • Alcohol (e.g., ethanol, isopropanol) (5.0 - 10.0 eq, can also serve as the solvent)

  • This compound (0.02 eq)

  • Toluene (or another suitable azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid-containing drug (1.0 eq), the alcohol (5.0 - 10.0 eq), and toluene.

  • Add this compound (0.02 eq) to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and any unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure ester prodrug.

Mandatory Visualization

Fischer Esterification Mechanism

The following diagram illustrates the general mechanism of Fischer esterification catalyzed by a strong acid like this compound.

Fischer_Esterification cluster_protonation Protonation of Carbonyl cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)OH+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate_1 R-C(OH)2(O+HR') Protonated_Carbonyl->Tetrahedral_Intermediate_1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate_2 R-C(OH)(OR')(O+H2) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Protonated_Ester R-C(=O+H)OR' Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis and purification of an ester prodrug using this compound as a catalyst.

Experimental_Workflow Start Start: Reactants & Catalyst Reaction Esterification Reaction (Reflux with Dean-Stark) Start->Reaction Heat Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cool Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Final Product: Pure Ester Purification->Product

Caption: Synthesis and Purification Workflow.

Logical Relationship: Catalyst Selection Rationale

This diagram illustrates the decision-making process for selecting this compound as a catalyst.

Catalyst_Selection Need Need for Acid Catalyst in Esterification Problem Problem: Mineral acids (e.g., H2SO4) can lead to inorganic impurities and product instability. Need->Problem Solution Solution: Use a strong organic acid catalyst. Problem->Solution Choice This compound Solution->Choice Benefit1 High Catalytic Activity Choice->Benefit1 Benefit2 Organic Soluble Choice->Benefit2 Benefit3 Minimizes Inorganic Impurities Choice->Benefit3 Benefit4 Improved Product Stability Choice->Benefit4

Application Notes and Protocols: 4-Isopropylbenzenesulfonic Acid as a Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-isopropylbenzenesulfonic acid and its corresponding sodium salt, sodium 4-isopropylbenzenesulfonate (also known as sodium cumenesulfonate), for their use as surfactants and hydrotropes in various formulations. This document details their properties, mechanisms of action, and provides protocols for their characterization and application in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction

This compound is an organic compound featuring a sulfonic acid group attached to an isopropylbenzene ring.[1] Its amphiphilic nature, possessing both a hydrophobic isopropylbenzene moiety and a hydrophilic sulfonate group, allows it to act as a surfactant.[1][2] In formulations, it is often used in its salt form, sodium 4-isopropylbenzenesulfonate, which is highly soluble in water.[3] This compound is particularly effective as a hydrotrope, a class of substances that enhance the aqueous solubility of poorly soluble compounds.[2][3] Unlike typical surfactants that form well-defined micelles at a critical micelle concentration (CMC), hydrotropes are thought to function through a more gradual self-aggregation mechanism, forming loose, dynamic clusters that can solubilize hydrophobic molecules.[4]

Physicochemical Properties

Understanding the physicochemical properties of this compound and its sodium salt is crucial for their effective application in formulations.

PropertyValueReference(s)
This compound
Molecular FormulaC₉H₁₂O₃S[5]
Molecular Weight200.26 g/mol [5]
AppearanceWhite to off-white crystalline solid[6]
SolubilityReadily soluble in water and other polar organic solvents.[6]
Sodium 4-Isopropylbenzenesulfonate
Molecular FormulaC₉H₁₁NaO₃S[7]
Molecular Weight222.24 g/mol [7]
AppearanceWhite to off-white solid/powder[3]
Water SolubilityHigh[3]

Surfactant and Hydrotropic Properties

As a surfactant, sodium 4-isopropylbenzenesulfonate reduces the surface tension of aqueous solutions. Its primary application in pharmaceutical formulations is as a hydrotrope to increase the solubility of poorly water-soluble drugs.[3]

ParameterDescriptionTypical Values/ObservationsReference(s)
Critical Micelle Concentration (CMC) / Minimum Hydrotrope Concentration (MHC) The concentration at which self-aggregation begins, leading to a significant increase in solute solubility. For hydrotropes, this is often referred to as the Minimum Hydrotrope Concentration (MHC).The MHC is a key parameter for hydrotropic action. While specific values for sodium cumenesulfonate are not readily available in the provided search results, it is a concentration-dependent phenomenon.[4]
Surface Tension Reduction The ability of the surfactant to lower the surface tension of a liquid.Anionic surfactants like alkylbenzene sulfonates are effective at reducing surface tension.[8]
Hydrophilic-Lipophilic Balance (HLB) A measure of the degree of hydrophilicity or lipophilicity of a surfactant. Values for ionic surfactants can be estimated using methods like the Davies' method.An estimated HLB value can help in selecting the appropriate surfactant for a specific application (e.g., O/W or W/O emulsions).[9] For solubilization and hydrotropy, higher HLB values are generally preferred.[9][9]

Applications in Formulations

Hydrotropic Solubilization of Poorly Water-Soluble Drugs

A primary application of sodium 4-isopropylbenzenesulfonate is to enhance the aqueous solubility of APIs with poor water solubility, which is a major challenge in drug development.[10] By increasing the drug's solubility, its bioavailability can be significantly improved.[10]

Mechanism of Hydrotropic Solubilization:

Hydrotropes are thought to work by forming aggregates that create hydrophobic microenvironments, into which poorly soluble drug molecules can partition. This mechanism is distinct from the well-defined micelle formation of traditional surfactants.[4]

Mechanism of Hydrotropic Solubilization cluster_0 Below MHC cluster_1 Above MHC Drug_Molecules_1 Poorly Soluble Drug Molecules Solubilized_Drug Solubilized Drug Drug_Molecules_1->Solubilized_Drug Partitioning Hydrotrope_Monomers_1 Hydrotrope Monomers Hydrotrope_Aggregates Hydrotrope Aggregates Hydrotrope_Monomers_1->Hydrotrope_Aggregates Self-Aggregation

Caption: Hydrotropic solubilization mechanism.

Parenteral Formulations

The use of hydrotropes like sodium 4-isopropylbenzenesulfonate is particularly advantageous in parenteral formulations, where the use of organic co-solvents can be problematic due to toxicity concerns.[11] Hydrotropy offers a safer alternative for solubilizing drugs for injection.

Topical Drug Delivery

In topical formulations, surfactants can act as permeation enhancers, facilitating the transport of active ingredients across the skin barrier.[12] this compound and its salts can be explored for their potential in topical drug delivery systems.[13]

Experimental Protocols

The following section provides detailed protocols for the characterization and application of this compound (or its sodium salt) as a surfactant.

Protocol for Determination of Critical Micelle Concentration (CMC) / Minimum Hydrotrope Concentration (MHC) by Tensiometry

This protocol describes the determination of the CMC/MHC of sodium 4-isopropylbenzenesulfonate in an aqueous solution using surface tension measurements. The CMC/MHC is identified as the concentration at which a sharp change in the slope of the surface tension versus log concentration plot occurs.[14]

Materials:

  • Sodium 4-isopropylbenzenesulfonate

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)[15]

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of sodium 4-isopropylbenzenesulfonate and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1 M).

  • Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a wide range of concentrations (e.g., from 10⁻⁵ M to 1 M).

  • Measure surface tension: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.[15] Ensure the platinum ring or plate is thoroughly cleaned between measurements.

  • Data analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC/MHC is the point of intersection of the two linear portions of the plot.[14]

Workflow for CMC/MHC Determination by Tensiometry A Prepare Stock Solution of Sodium 4-isopropylbenzenesulfonate B Create a Series of Aqueous Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC/MHC from the Inflection Point D->E

Caption: Workflow for CMC/MHC determination.

Protocol for Phase Solubility Study to Evaluate Hydrotropic Solubilization

This protocol outlines a phase solubility study to quantify the increase in the aqueous solubility of a poorly water-soluble drug in the presence of varying concentrations of sodium 4-isopropylbenzenesulfonate.

Materials:

  • Poorly water-soluble drug (e.g., Ibuprofen)

  • Sodium 4-isopropylbenzenesulfonate

  • Deionized water

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare hydrotrope solutions: Prepare a series of aqueous solutions of sodium 4-isopropylbenzenesulfonate at different concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

  • Equilibrate with excess drug: Add an excess amount of the poorly water-soluble drug to vials containing a fixed volume (e.g., 10 mL) of each hydrotrope solution and a control (deionized water).

  • Shake to equilibrium: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) and shake until equilibrium is reached (typically 24-48 hours).

  • Separate undissolved drug: Centrifuge the samples to pellet the undissolved drug.

  • Analyze drug concentration: Carefully withdraw an aliquot from the supernatant, filter it through a syringe filter, and dilute it appropriately with a suitable solvent. Analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Construct phase solubility diagram: Plot the concentration of the dissolved drug against the concentration of the hydrotrope.

Workflow for Phase Solubility Study A Prepare Hydrotrope Solutions of Varying Concentrations B Add Excess Drug to Each Solution A->B C Equilibrate Samples in a Shaking Water Bath B->C D Centrifuge and Filter to Remove Undissolved Drug C->D E Analyze Drug Concentration in the Supernatant D->E F Plot Drug Solubility vs. Hydrotrope Concentration E->F

Caption: Workflow for a phase solubility study.

Conclusion

This compound and its sodium salt are versatile surfactants with significant potential in pharmaceutical formulations, particularly as hydrotropes for enhancing the solubility of poorly water-soluble drugs. The protocols provided herein offer a framework for characterizing their surfactant properties and evaluating their efficacy in specific drug formulations. Further investigation into the specific quantitative parameters of these compounds will enable more precise and optimized formulation development.

References

Application Notes and Protocols for 4-Isopropylbenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a strong organic acid widely employed as a catalyst in various organic transformations. Its strong Brønsted acidity, comparable to mineral acids, coupled with its solubility in organic solvents, makes it an effective catalyst for reactions such as esterification and condensation.[1] This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on providing practical, replicable experimental procedures and relevant quantitative data.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₂O₃S
Molecular Weight 200.25 g/mol
Appearance White to off-white solid or crystalline substance
Solubility Soluble in water and various organic solvents

Applications in Organic Synthesis

This compound serves as a versatile catalyst in several key organic reactions:

  • Esterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols.[1]

  • Condensation Reactions: It is utilized in reactions involving carbonyl compounds to form new carbon-carbon bonds.[1]

  • Preparation of Sulfonamides: It is a key reagent in the synthesis of sulfonamide derivatives.

  • Industrial Intermediate: It serves as an intermediate in the production of dyes, pharmaceuticals, and surfactants.

Experimental Protocols

While specific protocols for reactions directly catalyzed by this compound are not abundantly detailed in readily available literature, its catalytic behavior is analogous to other sulfonic acids like p-toluenesulfonic acid (p-TsOH). The following protocol for a Fischer esterification is a representative example of how this compound would be used, based on established procedures for sulfonic acid catalysis.

Application 1: Fischer Esterification of a Carboxylic Acid

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst. The catalytic activity of this compound is comparable to other strong acid catalysts in this transformation.

Reaction Scheme:

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) H_plus This compound(Catalyst) RCOOH->H_plus ROH Alcohol (R'-OH) ROH->H_plus Ester Ester (R-COOR') H_plus->Ester Water Water (H₂O) H_plus->Water

Caption: General scheme for Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (3.0-5.0 eq, can be used as the solvent), and this compound (0.01-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the alcohol is volatile, remove it under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the catalyst and any unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation to yield the pure ester.

Quantitative Data (Hypothetical based on typical sulfonic acid catalysis):

Reactant 1 (Carboxylic Acid)Reactant 2 (Alcohol)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidMethanol2654-6>90
Acetic Acidn-Butanol11202-4~95
Oleic AcidMethanol5805>95

Logical Workflow for Catalyst Application

The following diagram illustrates the decision-making process and experimental workflow for utilizing this compound as a catalyst in organic synthesis.

Catalyst_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Reaction_Selection Select Acid-Catalyzed Reaction (e.g., Esterification) Substrate_Compatibility Check Substrate Stability in Acidic Conditions Reaction_Selection->Substrate_Compatibility Catalyst_Choice Choose this compound as Catalyst Substrate_Compatibility->Catalyst_Choice Reaction_Setup Set up Reaction with Reactants and Catalyst Catalyst_Choice->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Perform Aqueous Work-up and Extraction Monitoring->Workup Purification Purify Product (Chromatography, Distillation) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield_Calculation Calculate Reaction Yield Characterization->Yield_Calculation

Caption: Experimental workflow for using the catalyst.

Safety Precautions

This compound is a corrosive and irritant compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and effective strong acid catalyst for a range of organic syntheses. Its ease of handling as a solid and its solubility in organic media offer advantages over mineral acids. The provided protocols and data, while based on the general reactivity of sulfonic acids, serve as a strong starting point for researchers and professionals in the development of new synthetic methodologies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonic acid is a crucial organic intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective analytical technique for assessing the purity of non-volatile compounds like this compound and its sodium salt.[2][3] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method. The method is designed to be simple, rapid, and reproducible for quality control and stability studies.[4]

Potential impurities in this compound can include its isomers (2- and 3-isopropylbenzenesulfonate), unreacted starting materials such as isopropylbenzene, and byproducts like sodium sulfate.[2] This method allows for the separation and quantification of the main component from these potential impurities.

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade or Milli-Q)[2]

  • Phosphoric acid (analytical grade)[4][5]

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water, with 0.1% phosphoric acid added to the water.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 220 nm[4]

  • Injection Volume: 20 µL[4]

  • Run Time: Approximately 15 minutes

Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark with the mobile phase. Mix thoroughly.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These will be used to establish a calibration curve.

2.3.3. Sample Solution

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Transfer the sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.[4]

  • Record the chromatograms and integrate the peak areas.

Data Presentation

The purity of the this compound sample is calculated using the area normalization method from the resulting chromatogram. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Table 1: Representative HPLC Analysis Data for this compound Purity

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)% Area
1Isopropylbenzene3.215000.10
22-Isopropylbenzenesulfonic acid5.875000.50
33-Isopropylbenzenesulfonic acid6.560000.40
4This compound8.1147900098.60
5Unknown Impurity9.360000.40

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D E HPLC System Equilibration D->E F Blank Injection E->F G Standard Injections (Calibration) F->G H Sample Injection G->H I Chromatogram Acquisition H->I J Peak Integration & Area Measurement I->J K Purity Calculation (% Area Normalization) J->K L Final Report Generation K->L

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Parameters hplc_system HPLC System Pump Autosampler Column Oven UV-Vis Detector column Column Type: C18 Dimensions: 250x4.6 mm Particle Size: 5 µm hplc_system->column mobile_phase Mobile Phase Acetonitrile:Water (50:50) 0.1% Phosphoric Acid hplc_system->mobile_phase conditions Operating Conditions Flow Rate: 1.0 mL/min Temp: 30 °C Detection: 220 nm Injection Vol: 20 µL hplc_system->conditions output Output Chromatogram Peak Data column->output mobile_phase->output conditions->output

Caption: Key parameters of the HPLC method.

References

Application Notes & Protocols: Synthesis of Sulfonamides from 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted sulfonamides, a crucial functional group in many therapeutic agents, starting from precursors to 4-isopropylbenzenesulfonic acid. The synthesis is a two-step process involving the formation of a key intermediate, 4-isopropylbenzenesulfonyl chloride, followed by its reaction with a primary or secondary amine.

Overall Synthesis Workflow

The synthesis proceeds through two main stages: the formation of the sulfonyl chloride intermediate and the subsequent sulfonamide formation. While the conceptual starting point is this compound, a common and highly efficient industrial method involves the direct chlorosulfonation of cumene (isopropylbenzene).

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation cumene Cumene (Isopropylbenzene) sulfonyl_chloride 4-Isopropylbenzenesulfonyl Chloride cumene->sulfonyl_chloride Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->cumene sulfonamide N-substituted 4-Isopropylbenzenesulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Substitution amine Primary or Secondary Amine (R1R2NH) amine->sulfonyl_chloride reagent2 Base (e.g., Pyridine or NaOH) reagent2->sulfonyl_chloride

Caption: Workflow for the two-step synthesis of N-substituted sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol describes a high-yield synthesis of the key intermediate, 4-isopropylbenzenesulfonyl chloride, via the chlorosulfonation of cumene. This one-step method is efficient and simplifies the operational process compared to starting from the isolated sulfonic acid.[1]

Materials:

  • Cumene (Isopropylbenzene)

  • Chlorosulfonic acid

  • Inorganic salt catalyst (e.g., Sodium Sulfate, Potassium Sulfate)[1]

  • 1000 mL four-necked flask

  • Dropping funnel

  • Ice bath

  • Stirrer

  • Beaker

  • Separatory funnel

  • Ice-water mixture

Procedure:

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 72.0 g of cumene and 3.6 g of sodium sulfate.[1]

  • Cooling: Cool the flask in an ice bath to below 10°C while stirring.[1]

  • Addition of Chlorosulfonic Acid: Slowly add 216.2 g of chlorosulfonic acid from the dropping funnel over 2.5-3.0 hours.[1] Maintain the reaction temperature between 10-20°C throughout the addition.[1]

  • Reaction Completion: After the addition is complete, continue stirring and maintain the temperature at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Quenching and Extraction: Prepare a beaker with 150 g of an ice-water mixture. While stirring vigorously, slowly pour the reaction mixture (sulfonated material) into the ice water, ensuring the temperature remains below 10°C.[1]

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to stand for 30 minutes.[1]

  • Isolation: Separate the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride.[1] The product can be used in the next step, often without further purification.

Protocol 2: General Synthesis of N-substituted 4-Isopropylbenzenesulfonamides

This protocol details the reaction of 4-isopropylbenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide. This reaction is analogous to the well-established Hinsberg test for amines.[2][3]

Materials:

  • 4-Isopropylbenzenesulfonyl chloride

  • A primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Pyridine or aqueous Sodium Hydroxide (NaOH)

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reaction and workup

Procedure (using Pyridine as base):

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the chosen amine (1.1 equivalents) and pyridine (1.1 equivalents) in degassed, anhydrous dichloromethane.[4]

  • Addition of Sulfonyl Chloride: Prepare a solution of 4-isopropylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirring amine/pyridine mixture at room temperature.[4]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours.[4] The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the mixture with 5 M HCl and dilute with additional dichloromethane.[4]

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic phase with water. Combine the aqueous layers and back-extract with dichloromethane.[4]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude sulfonamide can be purified by recrystallization (e.g., from ethanol) or flash column chromatography to yield the final product.[4][5]

Alternative Procedure (using NaOH as base):

  • For certain amines, the reaction can be performed efficiently in a biphasic system.[6] A 5% excess of 4-isopropylbenzenesulfonyl chloride can be reacted with the amine in 1.0 M aqueous sodium hydroxide, often leading to high yields of the sulfonamide precipitate.[6]

Quantitative Data Summary

The following table summarizes reported yields for the key steps in the sulfonamide synthesis pathway. High yields are achievable under optimized conditions.

Reaction Step Starting Materials Key Reagents/Conditions Reported Yield Reference
Sulfonyl Chloride Synthesis Cumene, Chlorosulfonic AcidInorganic Salt Catalyst, 15-20°C96.2%[1]
Sulfonyl Chloride Synthesis Cumene, Chlorosulfonic AcidInorganic Salt Catalyst, 15-20°C96.4%[1]
Sulfonyl Chloride Synthesis Cumene, Chlorosulfonic AcidReaction at 0°C94%[7]
Sulfonamide Synthesis Benzenesulfonyl Chloride, Dibutylamine1.0 M NaOH (aq)94%[6]
Sulfonamide Synthesis Benzenesulfonyl Chloride, 1-Octylamine1.0 M NaOH (aq)98%[6]
Sulfonamide Synthesis p-Toluenesulfonyl Chloride, 4-MethylbenzylaminePyridine, Dichloromethane42%[4]
Sulfonamide Synthesis N-Allyl-4-methylbenzenesulfonamide, Benzyl BromideNaOH, THF67%[8]

References

Application Notes and Protocols for p-Cumenesulfonic Acid as a Plating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Cumenesulfonic acid and its sodium salt as a critical additive in electroplating processes. This document details its functions, applications in various plating baths, and protocols for performance evaluation.

Introduction

p-Cumenesulfonic acid, and its more commonly used sodium salt (sodium p-cumenesulfonate), are aromatic sulfonic acids that serve as valuable additives in electroplating baths.[1] Their primary roles are to improve the stability of the plating solution and to enhance the quality of the deposited metal layer.[1] In the electroplating industry, achieving a uniform, smooth, and defect-free coating is paramount, and additives like sodium cumene sulfonate play a crucial behind-the-scenes role in delivering precision and reliability.[1]

Key Functions and Mechanism of Action

In electroplating solutions, p-cumenesulfonic acid and its salts function primarily as:

  • Bath Stabilizers and Solubilizers: They act as hydrotropes, increasing the solubility of other organic additives in the plating bath and preventing their precipitation.[1] This ensures the homogeneity and stability of complex plating formulations over time.[1]

  • Brighteners and Leveling Agents: In nickel plating, aromatic sulfonic acids are classified as "Class I" or "carrier" brighteners.[2] They contribute to a brighter and more leveled deposit by modifying the crystal growth of the metal. They work to reduce the internal stress of the deposit, which is a critical factor in preventing cracking and improving the durability of the plated layer.

  • Surface Tension Modifiers: By improving the surface tension of the electroplating solution, they ensure consistent and uniform metal deposition, even on intricately shaped parts.[1] This helps to eliminate common plating defects such as pinholes and uneven coatings.[1]

The mechanism of action is largely attributed to the adsorption of the sulfonate molecules onto the cathode surface during electrodeposition. This adsorption alters the electrochemical reactions, influencing the rate and manner of metal ion deposition. The aromatic ring and the sulfonic acid group are key to this interaction.

Applications in Electroplating

p-Cumenesulfonic acid and its salts are utilized in various electroplating processes, most notably in nickel and tin plating.

Nickel Plating

In nickel plating, particularly in Watts-type baths, aromatic sulfonic acids are essential for producing bright and ductile deposits. They are often used in conjunction with "Class II" brighteners to achieve a fully bright and leveled finish.

Key Benefits in Nickel Plating:

  • Reduces internal tensile stress of the nickel deposit.

  • Contributes to a brighter and more uniform appearance.

  • Improves the ductility of the plated layer.

Tin Plating

In acid tin plating, additives are crucial for preventing the formation of dendritic (tree-like) growths and ensuring a smooth, uniform deposit. While specific data for p-cumenesulfonic acid is limited, related aromatic sulfonic acids are known to be effective in tin plating solutions.

Key Benefits in Tin Plating:

  • Promotes uniform and smooth metal layering.[1]

  • Improves the stability of the plating bath.[1]

  • Enhances the adhesion of the tin deposit to the substrate.[1]

Quantitative Data and Performance Analysis

While specific quantitative data for p-cumenesulfonic acid is not extensively available in published literature, the following tables summarize typical performance improvements observed with the use of aromatic sulfonic acids in nickel plating baths. This data is compiled from studies on structurally similar compounds and provides an expected performance profile.

Table 1: Effect of Aromatic Sulfonic Acid Additives on Internal Stress of Nickel Deposits

Additive Concentration (mmol/L)Base Electrolyte (Watts Bath) Internal Stress (MPa)Internal Stress with Allyl Sulfonate (MPa)Internal Stress with Orthoallyl Sulfonate (MPa)
0115 - 180N/AN/A
> 7115 - 180ReducedReduced
> 15115 - 18010 - 2010 - 20

Data adapted from a study on allyl and orthoallyl sulfonates, demonstrating the stress-reducing effect of sulfonated additives.[3]

Table 2: General Performance Characteristics of Plating Baths with and without Aromatic Sulfonic Acids

Performance MetricStandard Plating Bath (Without Additive)Plating Bath with Aromatic Sulfonic Acid
Deposit Appearance Dull, matte finishBright to semi-bright, leveled
Internal Stress High tensile stressLow tensile or compressive stress
Ductility LowerHigher
Bath Stability Prone to precipitation of organic componentsImproved stability and homogeneity
Defect Rate Higher incidence of pinholes and unevennessReduced defect rate

Experimental Protocols

The following protocols provide a framework for evaluating the performance of p-cumenesulfonic acid as a plating agent.

Protocol for Hull Cell Testing of p-Cumenesulfonic Acid

The Hull cell is a miniature plating cell used to evaluate the performance of a plating bath over a wide range of current densities on a single test panel.[4]

Objective: To determine the optimal concentration of p-cumenesulfonic acid for achieving a bright and uniform deposit.

Materials:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Anode (appropriate for the plating bath, e.g., nickel or tin)

  • Cathode panels (e.g., polished brass or steel)

  • Plating solution (e.g., Watts nickel bath or acid tin bath)

  • p-Cumenesulfonic acid or Sodium p-cumenesulfonate

  • Heating and agitation equipment (if required)

  • Hull cell ruler for current density interpretation

Procedure:

  • Prepare the base plating solution and bring it to the desired operating temperature.

  • Fill the Hull cell with 267 mL of the plating solution.

  • Place the appropriate anode in the cell.

  • Clean and prepare a cathode panel and place it in the designated slot.

  • Connect the anode and cathode to the DC power supply.

  • Apply a specific current (e.g., 2-3 Amperes) for a set time (e.g., 5-10 minutes).

  • After plating, remove the cathode panel, rinse, and dry it.

  • Examine the panel across the current density range for brightness, uniformity, and defects.

  • Make incremental additions of a p-cumenesulfonic acid solution (e.g., a 10% solution) to the Hull cell and repeat steps 4-8.

  • Compare the panels to determine the optimal concentration of the additive that produces the desired deposit characteristics.

Protocol for Quantitative Analysis of Plating Bath Components

Regular analysis of the plating bath is crucial for maintaining optimal performance.

Objective: To determine the concentration of key components in the electroplating bath.

Method: High-Performance Liquid Chromatography (HPLC) can be used to quantify organic additives like p-cumenesulfonic acid. Elemental analysis, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy, is used to determine the concentration of metal ions and other inorganic components.[5]

General HPLC Parameters for Organic Additive Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: UV detector set at a wavelength where p-cumenesulfonic acid absorbs (e.g., around 220-230 nm).

  • Standard Preparation: Prepare a series of standards of known concentrations of p-cumenesulfonic acid to create a calibration curve.

Visualizations

Experimental Workflow for Additive Evaluation

The following diagram illustrates a typical workflow for evaluating the effect of p-cumenesulfonic acid on a plating process.

experimental_workflow cluster_prep Bath Preparation cluster_testing Plating and Evaluation cluster_analysis Deposit Analysis cluster_bath_analysis Bath Analysis prep_base Prepare Base Plating Solution prep_additive Prepare Stock Solution of p-Cumenesulfonic Acid prep_base->prep_additive hull_cell Hull Cell Testing (Varying Additive Concentration) prep_additive->hull_cell bulk_plating Bulk Plating at Optimal Concentration hull_cell->bulk_plating hplc_analysis HPLC for Organic Additive Concentration hull_cell->hplc_analysis Monitor Bath Composition visual_insp Visual Inspection (Brightness, Uniformity) bulk_plating->visual_insp stress_analysis Stress Measurement (e.g., X-ray Diffraction) visual_insp->stress_analysis hardness_test Hardness Testing (e.g., Vickers) stress_analysis->hardness_test corr_test Corrosion Resistance (e.g., Salt Spray Test) hardness_test->corr_test aas_icp AAS/ICP for Metal Ion Concentration hplc_analysis->aas_icp

Caption: Workflow for evaluating p-cumenesulfonic acid in electroplating.

Logical Relationship of Plating Parameters

This diagram shows the relationship between the addition of p-cumenesulfonic acid and the resulting properties of the electroplated deposit.

logical_relationship cluster_input Input cluster_process Plating Bath Properties cluster_mechanism Mechanism cluster_output Deposit Properties additive p-Cumenesulfonic Acid bath_stability Increased Bath Stability additive->bath_stability surface_tension Modified Surface Tension additive->surface_tension adsorption Adsorption on Cathode Surface bath_stability->adsorption surface_tension->adsorption stress Reduced Internal Stress adsorption->stress brightness Increased Brightness adsorption->brightness uniformity Improved Uniformity adsorption->uniformity ductility Enhanced Ductility adsorption->ductility

Caption: Influence of p-cumenesulfonic acid on plating outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-isopropylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the synthesis of this compound?

A1: The primary method for synthesizing this compound is through the electrophilic aromatic substitution of cumene (isopropylbenzene).[1][2] In this reaction, a strong sulfonating agent, typically sulfur trioxide (SO₃) or its equivalent from concentrated or fuming sulfuric acid, acts as the electrophile.[1][3] It attacks the electron-rich benzene ring of cumene. The isopropyl group on the ring is an ortho-, para-directing activator, but due to steric hindrance at the ortho positions, the para-substituted product, this compound, is predominantly formed.[1]

Q2: Which sulfonating agent is best for this synthesis?

A2: The choice of sulfonating agent depends on the desired reactivity and reaction conditions. Common agents include:

  • Concentrated Sulfuric Acid (98%): A widely used and effective agent.[1]

  • Fuming Sulfuric Acid (Oleum): A more potent agent containing excess SO₃, which can increase the reaction rate but may also lead to more side products if not carefully controlled.[2]

  • Chlorosulfonic Acid: A highly reactive agent that can be used under milder conditions.[1][2]

Q3: What are the typical reaction conditions?

A3: Reaction conditions vary based on the sulfonating agent. For sulfonation with concentrated sulfuric acid, the mixture is often heated to between 100°C and 110°C.[1] The molar ratio of sulfuric acid to cumene is generally controlled in the range of 1:1.6 to 1:2.0.[1] When using more reactive agents like chlorosulfonic acid, the temperature is typically kept much lower, between 5°C and 45°C.[2]

Q4: How is the this compound product typically isolated and purified?

A4: Following sulfonation, the resulting acid is often converted to its sodium salt, sodium 4-isopropylbenzenesulfonate, for easier handling and purification.[1][4] This is achieved by cooling the reaction mixture and neutralizing it with a sodium base like sodium hydroxide.[1][2] Purification methods include:

  • Vacuum Distillation: To remove unreacted cumene for recycling.[1]

  • Crystallization/Precipitation: The sodium salt can be precipitated from the solution, filtered, and washed.[1][5]

  • Slurry Washing: The crude solid can be washed with a solvent in which impurities are more soluble.[1]

  • Decolorization: An optional step using hydrogen peroxide can be performed to obtain a clear, high-quality solution.[1]

  • Chromatography: For achieving very high purity, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[1][6]

Troubleshooting Guide

Problem 1: Low or No Yield

Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction is heated to the appropriate temperature (e.g., 100-110°C for H₂SO₄) and for a sufficient duration.[1] Monitor reaction completion via techniques like HPLC.
Reversible Reaction (Desulfonation) The sulfonation reaction is reversible, especially in the presence of dilute acid or at very high temperatures with water.[3][7] Use concentrated sulfonating agents and control the temperature carefully. Removing water as it forms, for instance through azeotropic distillation, can drive the reaction to completion.[7]
Losses During Workup The product is highly soluble in water.[8] To minimize loss during extraction, use the "salting out" technique by adding a neutral salt like NaCl to the aqueous phase to decrease the organic product's solubility.[5]
Improper Molar Ratio An incorrect ratio of sulfonating agent to cumene can lead to poor conversion. A typical molar ratio for sulfuric acid to cumene is between 1:1.6 and 1:2.0.[1]

Problem 2: Formation of Impurities and Side Products

Potential Cause Suggested Solution
Formation of Diaryl Sulfones This is a common side reaction.[9] It can be minimized by maintaining strict temperature control and avoiding a large excess of the sulfonating agent.
Formation of Ortho Isomer While the para isomer is favored due to sterics, some ortho isomer can form. Purification via crystallization or chromatography can separate the isomers.
Dark Reaction Mixture / Charring Overheating or using an overly aggressive sulfonating agent can cause oxidation and decomposition.[9] Ensure precise temperature control and consider a milder sulfonating agent or reaction conditions. An optional decolorization step with hydrogen peroxide can be used on the final product solution.[1]

Problem 3: Difficulties During Product Isolation

Potential Cause Suggested Solution
Emulsion Formation During Extraction The product has surfactant-like properties and can cause stable emulsions during liquid-liquid extraction.[5] To break the emulsion, add a small amount of brine (saturated NaCl solution).[5]
Product Co-precipitates with Impurities The choice of solvent for crystallization is critical. If the sulfonate salt co-precipitates with your desired product, try a different solvent system. For example, adding a water-soluble ketone like acetone to an aqueous solution can sometimes selectively precipitate organic sulfonates.[5]
Product is an Oil Instead of a Solid The free acid can be a liquid or a low-melting solid.[10] Converting it to its sodium salt by neutralizing with sodium hydroxide will yield a more stable and easily handled solid.[1][4]

Quantitative Data Summary

Table 1: Reaction Condition Parameters

ParameterValueSulfonating AgentSource(s)
Molar Ratio1:1.6 to 1:2.0Concentrated H₂SO₄[1]
Temperature100 - 110 °CConcentrated H₂SO₄[1]
Temperature5 - 45 °CChlorosulfonic Acid[2]

Experimental Protocols

Protocol 1: Synthesis of this compound and its Sodium Salt

This protocol is a representative example based on established industrial methods.[1][2]

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) solution (e.g., 20%)

  • Ice bath

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a temperature probe, add cumene.

  • Sulfonation: While stirring vigorously, slowly add concentrated (98%) sulfuric acid to the cumene. The molar ratio of sulfuric acid to cumene should be maintained between 1:1.6 and 1:2.0.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 100°C and 110°C.[1] Maintain this temperature and continue stirring to drive the reaction to completion. Reaction progress can be monitored by analyzing aliquots.

  • Cooling: Once the reaction is complete, cool the mixture using an ice bath.

  • Neutralization: Under vigorous stirring, slowly add a 20% sodium hydroxide solution to the cooled reaction mixture. This is an exothermic process, so maintain cooling to control the temperature. Continue adding the base until the pH is neutral (pH ≈ 7).[2] The final concentration of the resulting sodium 4-isopropylbenzenesulfonate solution is often targeted to be around 40%.[1]

  • Workup (Optional): Unreacted cumene can be removed by vacuum distillation for recycling.[1]

  • Isolation: The sodium salt can be isolated by precipitating it from the solution, followed by filtration and drying in a vacuum oven.[1]

Visualizations

G cluster_synthesis Synthesis Workflow Reactants Cumene + Sulfonating Agent (e.g., H₂SO₄) Sulfonation Step 1: Sulfonation (Electrophilic Aromatic Substitution) Reactants->Sulfonation Acid_Product 4-Isopropylbenzenesulfonic Acid (Crude Mixture) Sulfonation->Acid_Product Neutralization Step 2: Neutralization (add NaOH) Acid_Product->Neutralization Salt_Product Sodium 4-Isopropylbenzenesulfonate (Aqueous Solution) Neutralization->Salt_Product Purification Step 3: Purification (e.g., Crystallization, Filtration) Salt_Product->Purification Final_Product Purified Sodium 4-Isopropylbenzenesulfonate Purification->Final_Product

Caption: General workflow for the synthesis of Sodium 4-isopropylbenzenesulfonate.

G Start Low Yield Observed Check_Temp Was reaction temperature correct (e.g., 100-110°C)? Start->Check_Temp Check_Ratio Was Sulfuric Acid:Cumene ratio correct (1:1.6-1:2.0)? Check_Temp->Check_Ratio Yes Sol_Temp Adjust temperature and monitor reaction. Check_Temp->Sol_Temp No Check_Time Was reaction time sufficient? Check_Ratio->Check_Time Yes Sol_Ratio Adjust molar ratio of reactants. Check_Ratio->Sol_Ratio No Check_Workup Was 'salting out' used during aqueous workup? Check_Time->Check_Workup Yes Sol_Time Increase reaction time and monitor for completion (HPLC). Check_Time->Sol_Time No Sol_Workup Add NaCl to aqueous phase to reduce product solubility. Check_Workup->Sol_Workup No

References

Technical Support Center: Purification of Crude 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Isopropylbenzenesulfonic acid. The following sections offer detailed guidance on common purification techniques and solutions to issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains several impurities stemming from its synthesis, which is usually the sulfonation of cumene. Common impurities include:

  • Sulfuric Acid: Residual sulfonating agent is a frequent impurity.[1]

  • Water: Sulfonic acids are often hygroscopic and can contain water.[1]

  • Isomeric By-products: The sulfonation of cumene can produce ortho- and meta-isomers in addition to the desired para-isomer.

  • Unreacted Cumene: Incomplete reaction can leave residual starting material.

  • Inorganic Salts: If the acid has been neutralized and then re-acidified, inorganic salts like sodium sulfate may be present.[2]

Q2: What are the most effective methods for purifying crude this compound?

A2: The primary methods for the purification of this compound are recrystallization and slurry washing.[2] For high-purity applications, chromatographic techniques can also be employed.[2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[2] A reverse-phase HPLC system with a UV detector can separate the main compound from its impurities.

Troubleshooting Guide

Recrystallization Issues

Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. For sulfonic acids, water or ethanol can be effective.[3]

  • Insoluble Impurities: The undissolved material could be an insoluble impurity. If most of your product has dissolved, you can perform a hot filtration to remove the insoluble matter.

Q2: No crystals are forming as the solution cools. What is the problem?

A2: The absence of crystal formation is a common issue in recrystallization. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

  • Too Much Solvent: You may have used an excess of solvent. The solution can be concentrated by gently heating it to evaporate some of the solvent, and then allowing it to cool again.

  • Cooling Too Slowly: While slow cooling is generally preferred, sometimes a little encouragement is needed. Try cooling the flask in an ice bath.

Q3: The product "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Reheating and Adding More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.

  • Changing the Solvent System: The solubility of your compound may be too high in the chosen solvent at its boiling point. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat to clarify and cool slowly.

Slurry Washing Issues

Q1: The purity of my this compound has not significantly improved after slurry washing. What could be the cause?

A1: Several factors can affect the efficiency of slurry washing:

  • Insufficient Agitation: The slurry needs to be agitated vigorously to ensure that the soluble impurities are effectively dissolved in the solvent.[2]

  • Incorrect Solvent Volume: The volume of the solvent is critical. A common starting point is to use 0.75 to 1.25 mL of water per gram of solid.[2] The goal is to dissolve the impurities without dissolving a significant amount of the product.

  • Inadequate Washing Time: Ensure the slurry is agitated for a sufficient amount of time, typically between 15 to 120 minutes, to allow for the dissolution of impurities.[2]

Data Presentation

The following tables summarize quantitative data for different purification techniques. Please note that the values are illustrative and can vary based on the specific experimental conditions and the initial purity of the crude material.

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationSlurry Washing
Typical Purity (Post-Purification) > 98%95 - 98%
Typical Yield 70 - 90%85 - 95%
Primary Impurities Removed Isomers, unreacted starting materialsInorganic salts, highly soluble impurities
Solvent Requirement HigherLower
Time Requirement Longer (requires cooling)Shorter

Table 2: HPLC Purity Analysis Data (Illustrative)

SampleRetention Time of Main Peak (min)Peak Area of Main Peak (%)Peak Area of Impurities (%)
Crude Sample 5.285.414.6
After Recrystallization 5.299.10.9
After Slurry Washing 5.297.52.5

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization from an aqueous solution.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the solution hot to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Slurry Washing of this compound

Objective: To purify crude this compound by removing highly soluble impurities through slurry washing.

Materials:

  • Crude this compound

  • Deionized water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Slurry Formation: Place the crude this compound in a beaker. Add deionized water in a ratio of approximately 1 mL of water per gram of solid.[2]

  • Agitation: Stir the slurry vigorously using a magnetic stirrer for 30-60 minutes at room temperature.[2]

  • Filtration: Separate the solid from the liquid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a very small amount of ice-cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_slurry_washing Slurry Washing rec_start Crude Product rec_dissolve Dissolve in minimal hot solvent rec_start->rec_dissolve rec_cool Cool slowly to induce crystallization rec_dissolve->rec_cool rec_filter Vacuum filter to collect crystals rec_cool->rec_filter rec_wash Wash with ice-cold solvent rec_filter->rec_wash rec_dry Dry purified crystals rec_wash->rec_dry rec_end Purified Product rec_dry->rec_end slurry_start Crude Product slurry_form Form slurry with solvent slurry_start->slurry_form slurry_agitate Agitate vigorously slurry_form->slurry_agitate slurry_filter Vacuum filter to separate solid slurry_agitate->slurry_filter slurry_wash Wash with minimal ice-cold solvent slurry_filter->slurry_wash slurry_dry Dry purified solid slurry_wash->slurry_dry slurry_end Purified Product slurry_dry->slurry_end

Caption: A comparison of the experimental workflows for recrystallization and slurry washing.

Troubleshooting_Logic Troubleshooting Crystallization start Solution Cooled, No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_supersaturation->induce_crystallization Yes concentrate Too much solvent. Concentrate solution and cool again. check_supersaturation->concentrate No oiling_out Product 'Oils Out' reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly. oiling_out->reheat_add_solvent

Caption: A logical diagram for troubleshooting common issues encountered during crystallization.

References

Optimizing reaction temperature for cumene sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cumene sulfonation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to assist in optimizing reaction parameters, particularly reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in cumene sulfonation?

Reaction temperature is a crucial factor that directly influences the reaction rate, product yield, and the formation of byproducts. Precise temperature control is essential for achieving the desired outcome. In sulfonation reactions, temperature can determine whether the kinetic or thermodynamic product is favored.[1]

Q2: What is the optimal temperature range for cumene sulfonation?

The optimal temperature for cumene sulfonation typically falls within the range of 100°C to 110°C when using concentrated sulfuric acid.[2][3] Some processes involving gaseous cumene on supported catalysts have shown a reactive temperature region of 120°C to 170°C.[4] It is critical to optimize the temperature based on the specific sulfonating agent, reactor setup, and desired product characteristics.

Q3: What are the consequences of the reaction temperature being too low?

A reaction temperature that is too low will result in a significantly slower reaction rate, leading to incomplete conversion of cumene and a low yield of the desired cumene sulfonic acid.[1]

Q4: What happens if the reaction temperature is too high?

Excessively high temperatures can lead to several undesirable outcomes. These include the formation of polysulfonated byproducts, where more than one sulfonic acid group is added to the cumene molecule, and the creation of sulfones, which are common side-products in sulfonation reactions.[1] Temperatures above 100°C may also cause product degradation and darkening.[1] The sulfonation reaction is also reversible, and at very high temperatures (above 220°C), desulfonation can occur.

Q5: How does temperature relate to kinetic versus thermodynamic control in sulfonation?

In electrophilic aromatic substitution reactions like sulfonation, temperature plays a key role in product distribution:

  • Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[1]

  • Thermodynamic Control: At higher temperatures, the sulfonation reaction becomes reversible. This allows for equilibrium to be reached, favoring the formation of the most stable product, which may not be the one that forms the fastest.[1]

For cumene, the isopropyl group directs substitution to the ortho and para positions. The para-isomer is generally the major product due to less steric hindrance. Optimizing temperature helps to maximize the yield of the desired isomer while minimizing side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cumene sulfonation experiments.

ProblemPossible CauseSuggested Solution
Low Yield of Cumene Sulfonic Acid The reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction's progress. The 100-110°C range is a good starting point.[2][3]
Insufficient reaction time.Ensure the reaction is allowed to proceed for an adequate duration. Reaction times of 5-6 hours are often reported.[2]
Formation of Dark-Colored Product The reaction temperature is too high, causing degradation of the product.[1]Reduce the reaction temperature. Consider post-reaction purification steps like bleaching with hydrogen peroxide.[2][5]
High Levels of Sulfone Byproducts The reaction temperature is excessively high, promoting side reactions.[1]Lower the reaction temperature to minimize the formation of sulfones.
The molar ratio of the sulfonating agent is too high.Use a precise molar ratio of the sulfonating agent to cumene. Excess SO3 is known to contribute to side reactions.[6]
Incomplete Reaction / Unreacted Cumene The reaction temperature is too low or the reaction time is too short.Increase the temperature to the optimal range (100-110°C) and/or extend the reaction time.[2][3]
Inefficient removal of water produced during the reaction.Use azeotropic reflux with a Dean-Stark trap or a similar setup to continuously remove water, which drives the reaction to completion.[2][3][6]
Formation of Polysulfonated Products The reaction conditions (temperature, time, or concentration of sulfonating agent) are too harsh.[1]Reduce the reaction temperature, shorten the reaction time, or use a stoichiometric amount of the sulfonating agent.[1]

Data Summary: Reaction Parameters

The following table summarizes quantitative data from various experimental protocols for the production of sodium cumene sulfonate.

ParameterValueSource
Sulfonation Temperature 100°C[3]
105°C[3]
110°C[3]
Reaction Time 5 - 6 hours[2]
Sulfuric Acid:Cumene Molar Ratio 1:1.6 to 1:2.0[2]
Neutralizing Agent 20% Sodium Hydroxide Solution[2][3]
Final Product Concentration ~40% Sodium Cumene Sulfonate[2][3]
Bleaching Temperature 45°C[2]
Bleaching Time 2 hours[2]

Experimental Protocol: Synthesis of Sodium Cumene Sulfonate

This protocol describes a general procedure for the sulfonation of cumene followed by neutralization.

1. Reaction Setup:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, add cumene and concentrated (98%) sulfuric acid. A typical molar ratio is between 1:1.6 and 1:2.0 (Sulfuric Acid:Cumene).[2]

2. Sulfonation:

  • Heat the reaction mixture to the target temperature (e.g., 100-110°C) under vigorous stirring.[2][3]

  • Maintain this temperature and continue stirring. The water generated during the reaction will be removed azeotropically with cumene and collected in the Dean-Stark trap.

  • Continue the reaction for 5-6 hours, or until the amount of collected water is approximately 95% of the theoretical yield.[2][3]

3. Work-up and Neutralization:

  • Allow the reaction mixture to cool.

  • Separate the excess unreacted cumene, often via vacuum distillation, for recycling.[2][3]

  • Carefully and slowly add the crude cumene sulfonic acid to a 20% sodium hydroxide solution under stirring to neutralize the acid. Monitor the pH to ensure complete neutralization. The goal is typically a final concentration of about 40% sodium cumene sulfonate.[2][3]

4. (Optional) Bleaching:

  • If a colorless product is required, the resulting solution can be bleached. Heat the solution to 45°C and add hydrogen peroxide (e.g., 3% of the total mass).[2]

  • Stir at this temperature for approximately 2 hours to obtain the final sodium cumene sulfonate solution.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of optimizing cumene sulfonation.

experimental_workflow start Start: Define Optimization Goal (e.g., Maximize Yield) setup 1. Reaction Setup - Cumene - Sulfuric Acid - Reflux Condenser start->setup set_temp 2. Set Initial Temperature (e.g., 100°C) setup->set_temp react 3. Run Reaction (e.g., 5-6 hours) - Monitor water removal set_temp->react analysis 4. Product Analysis - Yield (HPLC/Titration) - Purity (GC/MS for byproducts) react->analysis decision Is Yield Optimized? analysis->decision adjust_temp 5. Adjust Temperature (e.g., Increase/Decrease by 5°C) decision->adjust_temp No end End: Optimal Temperature Identified decision->end Yes adjust_temp->react troubleshooting_logic start Observe Undesired Outcome low_yield Problem: Low Yield? start->low_yield dark_color Problem: Dark Color / Impurities? low_yield->dark_color No cause_temp_low Cause: Temperature Too Low? low_yield->cause_temp_low Yes cause_temp_high Cause: Temperature Too High? dark_color->cause_temp_high Yes cause_time_short Cause: Reaction Time Too Short? cause_temp_low->cause_time_short No sol_increase_temp Solution: Increase Temperature cause_temp_low->sol_increase_temp Yes sol_increase_time Solution: Increase Reaction Time cause_time_short->sol_increase_time Yes cause_side_reactions Cause: Sulfone Formation? cause_temp_high->cause_side_reactions No sol_decrease_temp Solution: Decrease Temperature cause_temp_high->sol_decrease_temp Yes sol_check_ratio Solution: Decrease Temp & Check Molar Ratio cause_side_reactions->sol_check_ratio Yes

References

Preventing desulfonation of 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the desulfonation of 4-isopropylbenzenesulfonic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is desulfonation and why is it a concern for this compound?

A1: Desulfonation is a chemical reaction that removes the sulfonic acid group (-SO₃H) from an aromatic ring. In the case of this compound, this reaction reverts the compound to cumene (isopropylbenzene) and sulfuric acid. This is a significant concern as it leads to the degradation of the desired compound, resulting in yield loss and the introduction of impurities into the reaction mixture. The reaction is essentially the reverse of sulfonation and is promoted by the presence of water and heat.[1]

Q2: Under what conditions is the desulfonation of this compound most likely to occur?

A2: Desulfonation is primarily a hydrolysis reaction, meaning it is accelerated by the presence of water.[1] The reaction is also highly dependent on temperature. High temperatures, especially in aqueous and acidic environments, significantly increase the rate of desulfonation.[2] Therefore, reaction conditions involving prolonged heating in dilute acidic solutions should be avoided.

Q3: How does the isopropyl group affect the stability of the sulfonic acid group compared to a methyl group (as in p-toluenesulfonic acid)?

Q4: Can I use this compound as a catalyst in reactions that generate water?

A4: Caution is advised when using this compound as a catalyst in reactions that produce water, such as esterifications or acetal formations. The accumulation of water can promote the desulfonation of the catalyst itself, reducing its efficacy and contaminating the product. If its use is necessary, consider employing methods for in-situ water removal, such as a Dean-Stark apparatus or the use of molecular sieves.

Q5: Are there any specific inhibitors for the desulfonation reaction?

A5: While there are no "inhibitors" in the traditional sense for this type of thermal degradation, the most effective way to prevent desulfonation is to control the reaction conditions. This includes minimizing the amount of water in the reaction mixture and maintaining the lowest possible reaction temperature at which the desired transformation can still occur.[3] In essence, the prevention strategy revolves around managing the key factors that drive the hydrolysis reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound during reaction work-up Presence of excess water and/or high temperatures during extraction or washing steps.- Conduct aqueous work-ups at low temperatures (e.g., using an ice bath).- Minimize the contact time with aqueous phases.- If possible, use non-aqueous work-up procedures.
Formation of cumene as a byproduct Desulfonation of this compound due to harsh reaction conditions.- Lower the reaction temperature.[4]- Ensure the reaction medium is as anhydrous as possible.- Reduce the reaction time.
Decreased catalytic activity of this compound over time Gradual desulfonation of the catalyst, especially in the presence of water.- Use a freshly opened or properly stored batch of the acid.- Consider adding the catalyst in portions if the reaction is lengthy.- Employ methods for continuous water removal.
Inconsistent reaction outcomes Variable amounts of water in reagents or solvents, leading to different rates of desulfonation.- Use anhydrous solvents and reagents.- Store this compound in a desiccator.

Quantitative Data on Desulfonation

While specific kinetic data for this compound is limited, the following tables provide data for the closely related benzenesulfonic acid and p-toluenesulfonic acid, which can be used as a reliable guide to understand the effects of temperature and acid concentration on the rate of desulfonation. The desulfonation reaction is first-order with respect to the sulfonic acid.[2]

Table 1: Effect of Temperature on the Rate of Desulfonation of Benzenesulfonic Acid in 65.1% w/w H₂SO₄

Temperature (°C)First-Order Rate Constant (k) x 10⁵ (s⁻¹)
130.01.1
140.03.1
150.08.3
155.014.0

Data extrapolated from a study on the kinetics of desulfonation of benzenesulfonic acid.[2]

Table 2: Effect of Sulfuric Acid Concentration on the Rate of Desulfonation of p-Toluenesulfonic Acid at 140.2°C

H₂SO₄ Concentration (% w/w)First-Order Rate Constant (k) x 10⁵ (s⁻¹)
65.14.8
69.813.0
75.041.0
80.0120.0

Data extrapolated from a study on the kinetics of desulfonation of toluenesulfonic acids.[2]

Experimental Protocols

Protocol 1: General Precautions for Preventing Desulfonation in a Reaction

This protocol outlines the key steps to minimize the risk of desulfonation when using this compound as a reagent or catalyst.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Ensure all reagents are dry and free from excess water.

    • Store this compound in a desiccator to prevent moisture absorption.

  • Reaction Setup:

    • Assemble the glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain an inert atmosphere throughout the reaction to exclude atmospheric moisture.

  • Temperature Control:

    • Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed.

    • Use a reliable temperature-controlled bath (e.g., oil bath, cryostat) to maintain a stable reaction temperature.

  • Water Removal (if applicable):

    • If water is a byproduct of the reaction, use a Dean-Stark trap or add activated molecular sieves (ensure they are compatible with the reaction components) to remove water as it is formed.

  • Reaction Work-up:

    • Cool the reaction mixture to 0°C or below before quenching or performing an aqueous wash.

    • Minimize the duration of contact with aqueous layers.

    • Use saturated brine solutions for washing to reduce the solubility of organic components in the aqueous phase and to help "dry" the organic layer.

    • Promptly and thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄).

Protocol 2: Monitoring the Stability of this compound using HPLC-UV

This protocol provides a method to quantify the concentration of this compound and detect the formation of its primary desulfonation product, cumene.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • This compound reference standard.

    • Cumene reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).

  • Chromatographic Conditions:

    • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of this compound and cumene in the mobile phase (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

    • Sample Preparation: At various time points during your experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling and dilution in a cold, aprotic solvent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve for both this compound and cumene.

    • Inject the prepared samples.

    • Quantify the amount of this compound remaining and the amount of cumene formed by comparing their peak areas to the respective calibration curves.

Visualizations

Desulfonation_Pathway IPBSA 4-Isopropylbenzenesulfonic Acid TS Transition State (Wheland Intermediate) IPBSA->TS + H₃O⁺ (Protonation) Cumene Cumene TS->Cumene - SO₃ - H₃O⁺ H2SO4 Sulfuric Acid H3O H₃O⁺ H2O H₂O SO3 SO₃ SO3->H2SO4 + H₂O

Caption: The reaction pathway for the acid-catalyzed desulfonation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Dry Reagents & Solvents setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup temp_control Maintain Low Temperature setup->temp_control water_removal Remove Water (if applicable) temp_control->water_removal cool Cool Reaction Mixture temp_control->cool water_removal->cool wash Aqueous Wash (brief, cold) cool->wash dry Dry Organic Layer wash->dry analyze Analyze via HPLC dry->analyze

Caption: A recommended experimental workflow to minimize the desulfonation of this compound.

References

Troubleshooting peak tailing in HPLC with 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide focuses on troubleshooting peak tailing, a common issue encountered when analyzing 4-Isopropylbenzenesulfonic acid . The following questions and answers provide detailed protocols and solutions to help you achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping trail on the right side.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing often occurs when there is more than one mechanism for analyte retention.[3] For a strong acid like this compound, the primary causes are typically related to interactions with the stationary phase and mobile phase conditions.

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[4][5][6] These interactions create a secondary, undesirable retention mechanism that leads to tailing.[3]

  • Mobile Phase pH Issues: If the mobile phase pH is not suitably acidic, the sulfonic acid group may be in an ionized state, while residual silanols on the column packing can also be ionized (negatively charged), leading to complex and undesirable interactions.[2][7] For acidic compounds, maintaining a low pH is crucial to keep the analyte in a single, un-ionized form.[8]

  • Column Contamination and Degradation: Accumulation of strongly retained impurities from samples can create active sites that cause tailing.[4] Physical degradation of the column, such as the formation of a void at the inlet or a partially blocked frit, can also disrupt the flow path and cause peak distortion.[2][4]

  • Extra-Column Effects: Issues outside the column, such as long or wide-diameter connection tubing, can increase dispersion and contribute to peak tailing.[5][9]

  • Sample Overload: Injecting too much sample can saturate the column, leading to a broader peak with a tailing profile.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for this compound.

G cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System & Sample Checks start Peak Tailing Observed for This compound check_ph Is mobile phase pH 2-3 units below analyte pKa? start->check_ph check_contamination Is the column contaminated or old? start->check_contamination check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? start->check_solvent check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes solution_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->solution_ph No solution_buffer Increase buffer concentration check_buffer->solution_buffer No check_column_type Are you using a modern, high-purity, end-capped column? check_contamination->check_column_type No solution_wash Perform a column wash protocol check_contamination->solution_wash Yes solution_column_type Switch to a column with low silanol activity check_column_type->solution_column_type No solution_replace Replace with a new column solution_wash->solution_replace Tailing persists check_connections Are there dead volumes in tubing or connections? check_solvent->check_connections No solution_solvent Dissolve sample in mobile phase or reduce injection volume check_solvent->solution_solvent Yes check_overload Is injection volume or concentration too high? check_connections->check_overload No solution_connections Use narrow-bore tubing (0.005") and check fittings check_connections->solution_connections Yes solution_overload Dilute sample or reduce injection volume check_overload->solution_overload Yes

Figure 1. Systematic workflow for troubleshooting peak tailing.

Detailed Troubleshooting Guides

Q3: How should I optimize the mobile phase to prevent tailing?

A3: Mobile phase optimization is critical. For an acidic analyte like this compound, the goal is to suppress the ionization of both the analyte and residual silanol groups on the column.

  • Adjust pH: The most effective strategy is to lower the mobile phase pH.[10] A pH of around 2.5-3.0 ensures that the sulfonic acid is fully protonated (un-ionized), which minimizes secondary ionic interactions.[2][6] This is a common strategy for analyzing benzenesulfonic acids.[11][12]

  • Use a Buffer: A buffer is necessary to maintain a stable pH.[13] Insufficient buffer concentration can lead to pH shifts on the column and cause tailing.[5]

  • Increase Buffer Strength: Increasing the buffer concentration (typically in the 20-50 mM range) can help mask residual silanol activity and improve peak shape.[2][6]

The following table summarizes recommended mobile phase parameters for analyzing this compound.

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 3.0To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1][8]
Acid Modifier 0.1% Phosphoric Acid or Formic AcidEffective at lowering and stabilizing the pH in the desired range.[11][12]
Buffer Concentration 20 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[2][13]
Q4: Could my column be the problem, and how do I fix it?

A4: Yes, the column is a very common source of peak tailing.

  • Use a High-Purity, End-capped Column: Modern columns are made with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[9][14] Using such a column is the first line of defense against tailing.[13]

  • Column Contamination: If the column has been used for many injections, especially with complex sample matrices, it can become contaminated. This requires a thorough cleaning.

  • Column Voids: A void at the head of the column can cause significant peak shape distortion. This is often indicated by a sudden drop in backpressure and distorted peaks. In this case, the column usually needs to be replaced.[2]

Experimental Protocol: General Purpose Reversed-Phase Column Wash

If column contamination is suspected, a systematic washing procedure can restore performance. Always disconnect the column from the detector during washing. For a standard 4.6 mm ID column, use a flow rate of 1 mL/min.

StepSolventVolume / TimePurpose
190:10 Water/Acetonitrile20 column volumes (~1 hour)To flush salts and polar buffer components.[15]
2100% Isopropanol20 column volumes (~1 hour)Intermediate solvent to bridge aqueous and non-polar solvents.[16]
3100% Acetonitrile or Methanol20 column volumes (~1 hour)To remove strongly retained non-polar contaminants.[15]
4Re-equilibrationMobile PhaseEquilibrate until baseline is stable before resuming analysis.

Note: This is a generic protocol. Always consult the column manufacturer's specific guidelines for cleaning and care.[16]

Q5: Can my sample or instrument setup cause peak tailing?

A5: Absolutely. Factors beyond the column and mobile phase can lead to tailing.

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than your mobile phase, it can cause peak distortion.[4] Best Practice: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[1]

  • Extra-Column Volume: The volume of the system tubing and connections between the injector and the detector can contribute to peak broadening and tailing.[5] Best Practice: Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and ensure all fittings are properly made to minimize dead volume.[1][9]

  • Metal Contamination: Trace metal contamination in the column or system components (like stainless-steel frits) can chelate with certain analytes, causing tailing.[4][5] If this is suspected, washing the system with a chelating agent like EDTA may help.[16]

References

Managing exothermic reactions during neutralization of 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the exothermic reaction during the neutralization of 4-Isopropylbenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My neutralization reaction is becoming too hot, very quickly. What should I do?

A1: An excessive temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a runaway reaction.

  • Stop the addition of the neutralizing agent immediately.

  • Increase the efficiency of cooling:

    • If using an ice bath, ensure it is well-stirred and has sufficient ice.

    • If using a cooling jacket, decrease the temperature of the circulating fluid.

  • Increase agitation: Vigorous stirring improves heat transfer from the reaction mixture to the cooling medium.

  • If the temperature continues to rise after stopping the addition and increasing cooling, consider adding a small amount of a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

Q2: What are the primary causes of a dangerously rapid exotherm during neutralization?

A2: The most common causes include:

  • Too rapid addition of the neutralizing agent: This is the most frequent cause. The heat of neutralization is released faster than it can be dissipated.

  • Inadequate cooling: The cooling system (e.g., ice bath, cooling jacket) may not have sufficient capacity for the scale of the reaction.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the concentration of the neutralizing agent is high, causing a rapid temperature increase in that area.

  • Incorrect concentration of reactants: Using a more concentrated base than intended will result in a more vigorous reaction.

Q3: Can I add the this compound to the base instead of the other way around?

A3: It is generally recommended to add the base to the acid solution. This ensures that the acid is always in excess, which can help to better control the reaction rate. Adding the acid to the base can create localized areas of high base concentration, potentially leading to a more difficult-to-control exotherm.

Q4: What are some signs of a potential runaway reaction?

A4: Be vigilant for the following indicators:

  • A sudden, accelerating rate of temperature increase.

  • Vigorous boiling or unexpected gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Pressure build-up in a closed or semi-closed system.

If you observe any of these signs, treat it as an emergency. Stop all additions, maximize cooling, and be prepared to evacuate if the situation cannot be brought under control.

Data Presentation

ParameterValueSource/Basis
Enthalpy of Neutralization (ΔHn) ~ -57.6 kJ/molThis is the standard enthalpy of neutralization for a strong acid with a strong base, which is the reaction of H+ with OH- to form water.[1] Aromatic sulfonic acids are considered strong acids.
Recommended Initial Temperature 0 - 10 °CGeneral laboratory practice for controlling exothermic reactions. Starting at a lower temperature provides a larger safety margin.
Maximum Recommended Temperature < 40 °CExceeding this temperature can increase the risk of side reactions and make the exotherm more difficult to control.

Experimental Protocols

Protocol for the Safe Neutralization of this compound

This protocol outlines a general procedure for the safe neutralization of this compound in a laboratory setting. Quantities should be adjusted based on the specific requirements of your experiment.

Materials:

  • This compound solution

  • Standardized solution of a strong base (e.g., 1 M Sodium Hydroxide)

  • Reaction vessel of appropriate size

  • Cooling bath (e.g., ice-water bath)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or temperature probe

  • Addition funnel

  • pH meter or pH indicator strips

Procedure:

  • Pre-Neutralization Setup:

    • Place the this compound solution in the reaction vessel.

    • If the acid is a solid, dissolve it in an appropriate solvent (e.g., water) in the reaction vessel.

    • Place the reaction vessel in the cooling bath and begin stirring.

    • Allow the acid solution to cool to the desired starting temperature (e.g., 5 °C).

    • Place the neutralizing base solution in the addition funnel.

  • Neutralization Process:

    • Begin adding the base solution dropwise from the addition funnel to the stirring acid solution.

    • Monitor the temperature of the reaction mixture continuously.

    • Maintain the temperature within the desired range by controlling the addition rate of the base and ensuring the efficiency of the cooling bath.

    • Periodically check the pH of the reaction mixture.

  • Post-Neutralization:

    • Once the desired pH is reached, stop the addition of the base.

    • Allow the reaction mixture to slowly warm to room temperature while continuing to stir.

    • Proceed with the next steps of your experimental procedure (e.g., extraction, isolation).

Mandatory Visualization

Exotherm_Troubleshooting start Monitor Reaction Temperature check_temp Is Temperature Rising Rapidly? start->check_temp stop_addition Immediately Stop Adding Base check_temp->stop_addition Yes continue_monitoring Continue Monitoring check_temp->continue_monitoring No increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling increase_stirring Increase Agitation increase_cooling->increase_stirring check_again Is Temperature Still Rising? increase_stirring->check_again emergency Emergency: Consider Dilution / Evacuate check_again->emergency Yes stable Temperature is Stable check_again->stable No resume_slowly Resume Base Addition Slowly stable->resume_slowly resume_slowly->continue_monitoring continue_monitoring->check_temp

Caption: Troubleshooting workflow for an exothermic event.

References

Catalyst deactivation in reactions using 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid) as a catalyst in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

This compound is a strong organic acid belonging to the family of aromatic sulfonic acids.[1][2] It features a sulfonic acid group (-SO₃H) attached to a benzene ring, which also has an isopropyl group.[1] Its strong acidic nature, with a pKa comparable to mineral acids, makes it an effective Brønsted acid catalyst for various organic reactions, most notably esterification and condensation reactions.[1][3] Unlike some mineral acids, its organic structure can improve solubility in organic reaction media.

Q2: What are the main causes of deactivation for my this compound catalyst?

The primary mechanism of deactivation for this compound is desulfonation . This is a chemical process where the sulfonic acid group is cleaved from the aromatic ring, reverting the catalyst back to cumene (isopropylbenzene) and forming sulfuric acid.[4] This reaction is essentially the reverse of the sulfonation process used to create the catalyst.

Key factors that promote desulfonation and lead to catalyst deactivation are:

  • Presence of Water: The reaction is a hydrolysis, meaning it is facilitated by water. Using dilute acid or allowing water to accumulate in the reaction mixture will accelerate deactivation.[4]

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for the C-S bond cleavage. Temperatures above 130-160°C, especially in the presence of water or steam, can significantly increase the rate of desulfonation.[2][5][6]

Q3: How can I prevent or minimize catalyst deactivation?

To maintain the catalytic activity of this compound, the following measures are recommended:

  • Ensure Anhydrous Conditions: Use dry reagents and solvents. If water is a byproduct of the reaction (as in esterification), remove it as it forms using techniques like a Dean-Stark apparatus or by adding molecular sieves.

  • Control Reaction Temperature: Operate at the lowest effective temperature for your reaction. While aromatic sulfonic acids are considered thermally stable, their stability decreases at elevated temperatures, particularly in aqueous environments.[1][7] Studies have shown that substituted aromatic sulfonic acids can begin to degrade at 130°C in the presence of water.[2]

  • Limit Reaction Time: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to gradual deactivation. Optimize your reaction time to achieve the desired conversion without unnecessarily stressing the catalyst.

Q4: At what temperature does this compound become thermally unstable?

Aromatic sulfonic acids are generally more thermally stable than carboxylic acids.[1] However, decomposition temperatures can vary. Studies on different aromatic sulfonic acids show thermal decomposition occurring in the range of 200-300°C.[7] For practical purposes in catalytic reactions, the concern is often not outright decomposition but the onset of desulfonation, which can occur at lower temperatures (e.g., >160°C) when water is present.[5]

Q5: Is it possible to recover and reuse my this compound catalyst?

Yes, as a homogeneous catalyst, it can be recovered from the reaction mixture, although this requires a specific workup procedure. A common method involves liquid-liquid extraction by converting the acid into its salt form, which has very different solubility properties. See the detailed experimental protocol below for a step-by-step guide.[8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Decreasing Reaction Rate / Incomplete Conversion Catalyst Deactivation (Desulfonation): The active sulfonic acid group is being cleaved from the catalyst molecule.1. Check for Water: Ensure all reagents and solvents are anhydrous. If water is a byproduct, implement a water-removal strategy (e.g., Dean-Stark trap). 2. Verify Catalyst Concentration: Use an analytical method like HPLC to confirm the concentration of the catalyst has not decreased. 3. Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of desulfonation.
Reaction Fails to Initiate Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to prior degradation.1. Use Fresh Catalyst: Start the reaction with a fresh batch of this compound. 2. Check for Impurities: Analyze the starting material for impurities that could be poisoning the catalyst.
Difficulty Separating Catalyst from Product Inadequate Workup Procedure: Simple extraction may not be sufficient due to the catalyst's solubility.1. Implement Salting Out: Follow the catalyst recovery protocol involving neutralization and "salting out" to induce phase separation.[8] 2. Use Chromatography: For high-purity applications, column chromatography may be necessary, though it can be challenging. Develop a suitable solvent system using TLC first.[8]

Catalyst Performance Over Time

The following table presents hypothetical data illustrating the decline in catalyst activity over several reaction cycles without an intermediate recovery and purification step. This demonstrates the importance of monitoring catalyst concentration and implementing recovery protocols.

Reaction Cycle Initial Catalyst Conc. (mol%) Final Catalyst Conc. (mol%) Product Yield (%) Notes
15.04.895High initial activity.
24.84.488Noticeable decrease in yield due to catalyst loss.
34.43.875Significant drop in performance; reaction stalls.
43.83.158Catalyst concentration is now too low for efficient conversion.
Note: The data in this table is hypothetical and for illustrative purposes only. Actual performance will depend on specific reaction conditions.

Experimental Protocols

Protocol 1: Monitoring Catalyst Concentration via HPLC

This protocol allows for the quantitative analysis of this compound concentration within a reaction mixture to assess its stability over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase acidification)

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in its protonated form.[9]

  • Standard Curve Preparation: a. Prepare a stock solution of the this compound reference standard of a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Perform a series of dilutions to create at least five standard solutions of varying known concentrations. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: a. At various time points during your reaction, withdraw a small, accurately measured aliquot of the reaction mixture. b. Quench the reaction if necessary (e.g., by cooling). c. Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis: a. Inject the prepared sample into the HPLC system. b. Identify the peak corresponding to this compound by comparing its retention time to that of the standard. c. Determine the peak area and use the calibration curve to calculate the concentration of the catalyst in your sample.[10]

Protocol 2: Recovery and Reuse of Homogeneous Catalyst

This protocol describes a liquid-liquid extraction method to recover the catalyst from the reaction mixture after completion.[8]

Materials:

  • Completed reaction mixture

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Quenching and Dilution: Cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Neutralization and Extraction: a. Transfer the diluted mixture to a separatory funnel. b. Slowly add a saturated NaHCO₃ or dilute NaOH solution to neutralize the this compound, converting it to its sodium salt. This salt is highly soluble in water and insoluble in most organic solvents. c. Shake the funnel vigorously. Allow the layers to separate. The organic product will remain in the organic layer, while the sodium 4-isopropylbenzenesulfonate will be in the aqueous layer. d. Drain and collect the lower aqueous layer.

  • Product Isolation: Wash the organic layer remaining in the funnel with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to isolate your product.

  • Catalyst Recovery: a. Take the aqueous layer collected in step 2d and cool it in an ice bath. b. Slowly and carefully re-acidify the aqueous layer by adding concentrated HCl dropwise until the solution is strongly acidic (check with pH paper). This will convert the sodium salt back to this compound. c. The recovered catalyst can now be used as an aqueous solution for a subsequent reaction, or the water can be removed under reduced pressure if the anhydrous acid is required. The purity should be checked via HPLC before reuse.

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Reaction Rate Decreases or Stalls check_water Is water present or produced? start->check_water remove_water Implement water removal (e.g., Dean-Stark trap) check_water->remove_water Yes check_temp Is reaction temperature >160°C? check_water->check_temp No remove_water->check_temp lower_temp Reduce reaction temperature check_temp->lower_temp Yes check_conc Monitor catalyst concentration via HPLC check_temp->check_conc No lower_temp->check_conc conc_low Catalyst concentration is decreasing check_conc->conc_low Yes other_issue Catalyst concentration is stable. Investigate other reaction issues (e.g., substrate purity, side reactions). check_conc->other_issue No deactivation_confirmed Deactivation by Desulfonation is likely. Consider catalyst recovery/replacement. conc_low->deactivation_confirmed

Caption: Troubleshooting workflow for catalyst deactivation.

Caption: Primary deactivation pathway: Desulfonation.

G Experimental Workflow for Catalyst Recovery start Completed Reaction Mixture (Product + Catalyst) add_solvent Dilute with Organic Solvent (e.g., Ethyl Acetate) start->add_solvent neutralize Neutralize with Base (e.g., NaHCO₃) to form Catalyst Salt add_solvent->neutralize extract Liquid-Liquid Extraction neutralize->extract organic_phase Organic Phase: Product in Solvent extract->organic_phase Top Layer aqueous_phase Aqueous Phase: Catalyst Salt in Water extract->aqueous_phase Bottom Layer wash_dry Wash, Dry, and Concentrate to Isolate Product organic_phase->wash_dry reacidify Re-acidify with Strong Acid (e.g., HCl) aqueous_phase->reacidify recovered_catalyst Recovered Catalyst (Aqueous Solution) reacidify->recovered_catalyst

Caption: Experimental workflow for catalyst recovery.

References

Technical Support Center: 4-Isopropylbenzenesulfonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Isopropylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and exposure to light. High temperatures can lead to thermal decomposition, while extreme pH values can catalyze hydrolysis. Prolonged exposure to UV light may induce photodegradation.

Q2: What is the main degradation pathway for this compound in water at elevated temperatures?

The primary thermal degradation pathway for aromatic sulfonic acids like this compound in aqueous solutions is desulfonation.[1] This is a hydrolysis reaction where the carbon-sulfur (C-S) bond cleaves, resulting in the formation of cumene (isopropylbenzene) and sulfuric acid. Aromatic sulfonic acids have been shown to degrade readily under hydrothermal conditions, whereas alkyl sulfonic acids exhibit greater stability.[2]

Q3: Can this compound undergo photodegradation?

Yes, aromatic sulfonates can undergo photocatalytic degradation.[3] While specific studies on this compound are limited, related compounds like benzenesulfonic acid can be degraded under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO₂). The degradation process typically involves the generation of hydroxyl radicals that attack the aromatic ring.[4]

Q4: Is this compound susceptible to oxidation?

Yes, oxidative degradation of aromatic sulfonic acids is possible. For instance, p-toluenesulfonic acid, a similar compound, can be degraded using hydrogen peroxide at elevated temperatures.[5] The reaction proceeds through the formation of various aromatic and aliphatic intermediates.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.

Problem Possible Cause Recommended Solutions
Change in pH of the solution over time. Degradation of this compound to form sulfuric acid via desulfonation.Store solutions at recommended temperatures (typically 2-8°C for short-term storage) and protect from light. Monitor the pH of the solution regularly, especially if stored for extended periods or at elevated temperatures.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Perform a forced degradation study to identify potential degradation products. Common degradation products can include cumene and hydroxylated derivatives. Use a stability-indicating HPLC method to separate the parent compound from its degradants.[6]
Loss of catalytic activity in a reaction. Decomposition of the sulfonic acid catalyst.Avoid excessively high reaction temperatures. If high temperatures are necessary, consider using a more thermally stable catalyst. For reactions in aqueous media, be aware of the potential for desulfonation.[1]
Inconsistent analytical results. Instability of the analyte in the sample matrix or during sample preparation.Prepare samples fresh for analysis whenever possible. If samples need to be stored, conduct stability studies under the intended storage conditions to ensure analyte integrity. For HPLC analysis, interference from the sodium salt of 4-isopropylbenzenesulfonate can alter the ionic strength of the mobile phase, affecting retention times and peak shapes.[7]

Quantitative Data on Stability

Compound Condition Observation Reference
Aromatic Sulfonic AcidsHydrothermal (130°C)Degraded readily.[2]
Benzenesulfonic AcidHydrothermal (160°C)Degraded after 24 hours.[2]
p-Toluenesulfonic AcidHeated with acid and waterUndergoes hydrolysis to toluene.[8]
Benzenesulfonic AcidSonochemical Degradation (350 kHz)~83% degradation after 100 minutes.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[6][11]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL

Method Development Notes:

  • The mobile phase composition may need to be optimized to achieve adequate separation of all degradation products. A gradient elution might be necessary.

  • The use of a photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal detection wavelength for all components.

Visualizations

degradation_pathway This compound This compound Cumene Cumene This compound->Cumene Desulfonation (Heat, H₂O) Sulfuric Acid Sulfuric Acid This compound->Sulfuric Acid Desulfonation (Heat, H₂O) Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Oxidation (e.g., H₂O₂) / Photodegradation Ring-Opened Products Ring-Opened Products Hydroxylated Derivatives->Ring-Opened Products Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal->Sample Preparation Photolytic->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

troubleshooting_logic Unexpected HPLC Peaks Unexpected HPLC Peaks Check Storage Conditions Check Storage Conditions Unexpected HPLC Peaks->Check Storage Conditions Perform Forced Degradation Perform Forced Degradation Check Storage Conditions->Perform Forced Degradation Improper Storage Optimize HPLC Method Optimize HPLC Method Check Storage Conditions->Optimize HPLC Method Proper Storage Identify Degradants Identify Degradants Perform Forced Degradation->Identify Degradants Optimize HPLC Method->Identify Degradants

Caption: Troubleshooting logic for unexpected HPLC results.

References

Technical Support Center: Post-Sulfonation Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of unreacted cumene following the sulfonation process.

Troubleshooting Guide

Q1: My final product has a high concentration of residual cumene. How can I improve its removal?

A1: High levels of unreacted cumene can be addressed by optimizing the separation technique. The most common and effective method is vacuum distillation, which separates the excess cumene for collection and reuse.[1][2] Ensure your vacuum is at an appropriate level and the distillation temperature is sufficient to remove the volatile cumene without degrading the cumene sulfonic acid product. For gaseous waste streams, passing the off-gases through a bed of activated carbon or a hydrophobic, macroreticular, water-insoluble, crosslinked polymer can effectively capture unreacted cumene.[3]

Q2: I am observing a low yield of the desired p-cumenesulfonic acid and the presence of isomers.

A2: The formation of isomers is a common issue in electrophilic aromatic substitution reactions. The isopropyl group on cumene is an ortho-, para-directing activator.[4] While the para-substituted product is typically favored due to steric hindrance at the ortho positions, reaction conditions can influence the isomer ratio.[4] To favor the para product, ensure precise temperature control during sulfonation, typically between 100°C and 110°C.[1][4] Also, controlling the molar ratio of the sulfonating agent to cumene is crucial.[4]

Q3: The neutralized sodium cumene sulfonate solution is discolored. What is the cause and how can it be resolved?

A3: Discoloration can result from impurities and side reactions during sulfonation. A common purification step to address this is bleaching. After neutralization with sodium hydroxide, the product can be treated with hydrogen peroxide to obtain a high-quality, clear, and transparent solution.[1][2] A typical procedure involves stirring with approximately 3% hydrogen peroxide at around 45°C for 2 hours.[1]

Q4: My recycled cumene stream contains acidic impurities that are affecting subsequent sulfonation reactions. How can I purify it?

A4: Recycled cumene can contain acidic impurities like residual sulfuric compounds.[5] These can be effectively removed with a caustic wash.[5] This involves mixing the cumene feed with an aqueous alkaline solution, such as 2-5% sodium hydroxide (NaOH), to form an aqueous cumene mixture.[5] After allowing the phases to separate, the aqueous phase containing the acidic components is removed. The purified organic phase can then be washed with water to remove any residual NaOH before being recycled.[5]

Frequently Asked Questions (FAQs)

What is the primary industrial method for removing unreacted cumene after sulfonation?

The primary method is separating the excess unreacted cumene under vacuum conditions.[1][2] This allows the collected cumene to be recycled, which improves yield and cost-effectiveness.[1][2]

What are the typical impurities found in the product after sulfonation?

Common impurities include inorganic salts (like sodium sulfate from neutralization), unreacted starting materials (cumene), and isomers of cumene sulfonic acid.[4]

Is the sulfonation of cumene a reversible reaction?

Yes, the sulfonation of aromatic compounds is a reversible reaction.[6][7] Using a dilute sulfuric acid solution and heat can reverse the reaction, removing the sulfonic acid group from the ring.[6][7] This reversibility allows the sulfonic acid group to be used as a temporary blocking group in certain synthetic strategies.[6]

How can I analyze the purity of my cumene sulfonic acid and quantify residual cumene?

Several analytical techniques are suitable for this purpose. Gas chromatography (GC) with a flame ionization detector (FID) is a standard method for quantifying residual cumene.[8] High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of cumene and its sulfonated products.[9] For detailed identification of various impurities, mass spectrometry (MS) is often employed.[10]

Experimental Protocols

Protocol 1: Removal of Unreacted Cumene and Production of Sodium Cumene Sulfonate

This protocol is a representative example derived from established industrial methods for the sulfonation of cumene and subsequent workup.[1][2][4]

  • Sulfonation:

    • Charge the reaction vessel with cumene.

    • Under rapid stirring, slowly add concentrated (98%) sulfuric acid. The molar ratio of sulfuric acid to cumene should be controlled, typically between 1:1.6 and 1:2.0.[1][4]

    • Heat the mixture to a temperature between 100°C and 110°C.[1][4]

    • Utilize a reflux condenser with a water separator (e.g., a Dean-Stark apparatus) to perform azeotropic dehydration. The water generated during the reaction is removed, driving the reaction to completion.[1][2]

    • Maintain the reaction for 5 to 6 hours, or until the collected water volume is approximately 95% of the theoretical yield.[1]

  • Removal of Unreacted Cumene:

    • After the reaction is complete, cool the mixture slightly.

    • Apply a vacuum to the reaction vessel and perform a vacuum distillation to separate the excess, unreacted cumene.[1][2]

    • Collect the distilled cumene for recycling into future batches.

  • Neutralization:

    • Carefully neutralize the remaining cumene sulfonic acid product with a sodium hydroxide solution (e.g., 20% NaOH).

    • Monitor the pH and continue adding the base until the reaction product is fully neutralized and the concentration of sodium cumene sulfonate is approximately 40%.[1][2]

  • Bleaching (Optional):

    • To decolorize the solution, heat the product to approximately 45°C.[1]

    • Add hydrogen peroxide (so that the consumption is about 3%) and stir for 2 hours to obtain a clear, high-quality solution.[1]

Data Presentation

Table 1: Summary of Typical Reaction Parameters

ParameterValueReference(s)
Sulfonation Temperature100 - 110 °C[1][4]
Sulfonation Time5 - 6 hours[1][2]
H₂SO₄ : Cumene Molar Ratio1:1.6 to 1:2.0[1][4]
Neutralizing AgentSodium Hydroxide Solution (~20%)[1]
Final Product Concentration~40% Sodium Cumene Sulfonate[1][2][4]
Bleaching Temperature45 °C[1]
Bleaching Time2 hours[1]
Bleaching Agent Consumption~3% Hydrogen Peroxide[1]

Visualization

Sulfonation_Workflow start Cumene + Sulfuric Acid reaction Sulfonation (100-110°C) Azeotropic Reflux start->reaction separation Vacuum Distillation reaction->separation neutralization Neutralization (NaOH Solution) separation->neutralization recycle Unreacted Cumene separation->recycle Collect for Reuse bleaching Bleaching (H₂O₂ @ 45°C) neutralization->bleaching product Final Product: Sodium Cumene Sulfonate Solution bleaching->product

Caption: Workflow for Cumene Sulfonation and Purification.

References

Validation & Comparative

A Comparative Guide to 4-Isopropylbenzenesulfonic Acid and p-Toluenesulfonic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the array of choices, aromatic sulfonic acids stand out for their strong acidity and versatility. This guide provides an in-depth comparison of two prominent members of this class: 4-isopropylbenzenesulfonic acid and p-toluenesulfonic acid (p-TSA), offering a detailed analysis of their properties and catalytic performance supported by experimental data.

At a Glance: Key Properties and Catalytic Performance

PropertyThis compoundp-Toluenesulfonic Acid (p-TSA)
Molecular Formula C₉H₁₂O₃SC₇H₈O₃S
Molecular Weight 200.26 g/mol [1]172.20 g/mol
Acidity (pKa) Not widely reported, estimated to be slightly less acidic than p-TSAReported values vary (-0.43 to -2.8)[2][3][4][5]
Physical State White to off-white solid or crystalline substance[6]White crystalline solid[7]
Solubility Soluble in water and various organic solvents[6][8]Highly soluble in water, also soluble in alcohols and ethers[7]
Key Catalytic Applications Esterification, condensation reactions, catalyst for production of dyes, pharmaceuticals, and surfactants.[6]Esterification, acetalization, protection/deprotection reactions, polymerization, synthesis of bisphenol A.[9]

Delving Deeper: A Comparative Analysis

Both this compound (also known as p-cumenesulfonic acid) and p-toluenesulfonic acid are strong organic acids widely employed as catalysts in a multitude of organic transformations.[6][8] Their efficacy stems from the presence of the sulfonic acid group (-SO₃H) attached to an aromatic ring, which imparts acidity comparable to mineral acids like sulfuric acid, but with the advantages of being solid and often less corrosive.[5]

Acidity and Electronic Effects

The methyl group in p-TSA and the isopropyl group in this compound are both electron-donating groups. This electron-donating nature can influence the acidity of the sulfonic acid group. The Hammett substituent constant (σp) provides a measure of the electronic influence of a substituent. The σp for a methyl group is approximately -0.17, while for an isopropyl group, it is around -0.15. These values suggest that the methyl group is slightly more electron-donating than the isopropyl group. A more electron-donating group would tend to slightly decrease the acidity of the sulfonic acid. Therefore, it can be inferred that this compound is likely to be of comparable, or perhaps slightly weaker, acidity than p-toluenesulfonic acid.

Steric Hindrance: A Double-Edged Sword

A key differentiator between the two catalysts is the steric bulk of the para-substituent. The isopropyl group in this compound is significantly larger than the methyl group in p-TSA. This increased steric hindrance can play a dual role in catalysis.

In some reactions, the bulkier isopropyl group may hinder the approach of reactants to the catalytic site, potentially leading to lower reaction rates compared to p-TSA. Conversely, this steric bulk can be advantageous in reactions where selectivity is crucial. For instance, it can favor the formation of less sterically hindered products or influence the regioselectivity of a reaction. In the nitration of alkylbenzenes, for example, the proportion of the para isomer is higher for isopropylbenzene compared to toluene, which can be attributed to the steric hindrance of the larger isopropyl group at the ortho positions.[10]

Performance in Key Chemical Transformations

Esterification Reactions

p-Toluenesulfonic acid is a well-established and highly effective catalyst for esterification reactions. For instance, in the esterification of caffeic acid with methanol, a yield of 84.0% was achieved under optimized conditions using p-TSA as the catalyst.[11] Another study on the esterification of acetic acid with n-butanol showed a conversion of 68.5% with p-TSA, compared to 73% with sulfuric acid under the same conditions.[12]

While specific quantitative data for esterification catalyzed by this compound is less prevalent in the literature, its role as a strong acid catalyst in such reactions is acknowledged.[8] Given its strong acidic nature, it is expected to be an effective catalyst for esterification, with its performance relative to p-TSA likely being influenced by the specific substrates and reaction conditions, particularly the steric demands of the alcohol and carboxylic acid.

Synthesis of Bisphenol A (BPA)

The synthesis of bisphenol A through the condensation of phenol with acetone is a significant industrial process where acid catalysts are crucial. p-Toluenesulfonic acid has been demonstrated to be a highly active homogeneous catalyst for this reaction, achieving an acetone conversion of over 92%.[9]

Although direct comparative data is limited, the patent literature suggests that various aromatic sulfonic acids can be employed in BPA synthesis. The larger size of the 4-isopropylbenzenesulfonyl group could potentially influence the product distribution and selectivity in this reaction, although specific experimental evidence is needed for a definitive comparison.

Experimental Protocols

General Procedure for p-TSA Catalyzed Esterification of Caffeic Acid

This protocol is based on a literature procedure for the synthesis of methyl caffeate.[11]

Materials:

  • Caffeic acid

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine caffeic acid and methanol. The molar ratio of methanol to caffeic acid should be 20:1.

  • Add p-toluenesulfonic acid as the catalyst. The mass ratio of the catalyst to the substrate (caffeic acid) should be 8%.

  • Heat the reaction mixture to 65°C.

  • Maintain the reaction at this temperature for 4 hours with stirring.

  • After the reaction is complete, the product, methyl caffeate, can be isolated and purified using appropriate techniques such as crystallization or chromatography.

Representative Workflow for Bisphenol A Synthesis

The following diagram illustrates a general workflow for the synthesis of bisphenol A, a reaction where both p-toluenesulfonic acid and potentially this compound can be utilized as catalysts.

G Reactants Phenol + Acetone Reaction_Vessel Reaction (Condensation) Reactants->Reaction_Vessel Catalyst Acid Catalyst (p-TSA or this compound) Catalyst->Reaction_Vessel Crude_Product Crude Bisphenol A Mixture Reaction_Vessel->Crude_Product Purification Purification (Crystallization/Distillation) Crude_Product->Purification Final_Product Pure Bisphenol A Purification->Final_Product

Caption: General experimental workflow for the synthesis of Bisphenol A.

Logical Relationships in Catalysis

The choice between this compound and p-toluenesulfonic acid often involves a trade-off between reactivity and selectivity, governed by their inherent electronic and steric properties.

G cluster_pTSA p-Toluenesulfonic Acid cluster_IPBSA This compound pTSA_properties Smaller Steric Hindrance (Methyl Group) pTSA_outcome Potentially Higher Reactivity pTSA_properties->pTSA_outcome Catalytic_Activity Effective Catalysis pTSA_outcome->Catalytic_Activity Favors speed IPBSA_properties Larger Steric Hindrance (Isopropyl Group) IPBSA_outcome Potentially Higher Selectivity IPBSA_properties->IPBSA_outcome IPBSA_outcome->Catalytic_Activity Favors specificity Acidity Strong Acidity (Similar pKa) Acidity->Catalytic_Activity

Caption: Factors influencing the catalytic performance of the two acids.

Conclusion

Both this compound and p-toluenesulfonic acid are potent and versatile acid catalysts for a wide range of organic reactions. The choice between them hinges on the specific requirements of the synthesis.

  • p-Toluenesulfonic acid is a well-characterized, highly active, and broadly used catalyst, making it a reliable choice for reactions where high conversion rates are the primary goal.

  • This compound , with its greater steric bulk, presents an interesting alternative, particularly in applications where controlling selectivity is paramount. While more quantitative performance data would be beneficial for a direct comparison, its fundamental properties suggest it is a valuable tool in the synthetic chemist's arsenal.

Ultimately, the optimal catalyst selection will depend on a careful evaluation of the reaction mechanism, the steric and electronic properties of the substrates, and the desired outcome in terms of yield and purity. Further head-to-head comparative studies under identical conditions would be invaluable to the research community for making more informed decisions in catalyst selection.

References

A Comparative Performance Analysis of 4-Isopropylbenzenesulfonic Acid and Sodium Dodecyl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides an objective comparison of two anionic surfactants: 4-Isopropylbenzenesulfonic acid (often used as its salt, sodium 4-isopropylbenzenesulfonate) and Sodium Dodecyl Sulfate (SDS). This analysis is supported by a review of their physicochemical properties and functional characteristics, supplemented with detailed experimental protocols for performance evaluation.

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a well-characterized and widely utilized alkyl sulfate surfactant known for its strong detergency and high foaming capacity. This compound, typically used as its sodium salt (sodium 4-isopropylbenzenesulfonate), is an alkylbenzene sulfonate that also functions as a hydrotrope, enhancing the solubility of poorly soluble substances. While both are anionic surfactants, their structural differences lead to distinct performance profiles. SDS is generally a more potent surface tension reducer, whereas sodium 4-isopropylbenzenesulfonate excels as a solubilizing agent (hydrotrope).

Physicochemical Properties: A Comparative Overview

The efficacy of a surfactant is largely dictated by its fundamental physicochemical properties. The table below summarizes the key parameters for SDS. While specific experimental data for this compound is less prevalent in publicly available literature, typical values for structurally similar alkylbenzene sulfonates are provided for a comparative perspective.

PropertySodium Dodecyl Sulfate (SDS)Sodium 4-isopropylbenzenesulfonate
Synonyms Sodium Lauryl Sulfate (SLS)Sodium p-cumenesulfonate
CAS Number 151-21-332073-22-6, 28348-53-0, 15763-76-5
Molecular Formula C₁₂H₂₅NaO₄SC₉H₁₁NaO₃S
Molecular Weight 288.38 g/mol 222.24 g/mol [1][2]
Critical Micelle Concentration (CMC) ~8 mM in water at 25°CNot widely reported; generally higher than SDS
Surface Tension at CMC ~33-35 mN/mNot widely reported
Krafft Temperature ~10-12°CNot widely reported
Appearance White to off-white powder or crystals[3]White to off-white solid/powder[1]
Water Solubility HighHigh[1][2]

Performance Comparison

Surface Activity and Micellization

SDS is known for its low critical micelle concentration (CMC), indicating its efficiency in forming micelles and reducing surface tension at low concentrations. This makes it an excellent choice for applications requiring strong detergency and foaming.

This compound and its sodium salt are recognized for their hydrotropic properties.[1] A hydrotrope is a compound that enhances the aqueous solubility of sparingly soluble substances.[1] While it exhibits surfactant properties, its primary role in many formulations is to act as a solubilizer, coupling agent, and viscosity reducer.[4] Its bulkier, aromatic hydrophobic group influences its micellization behavior, which is expected to differ from the linear alkyl chain of SDS.

Emulsification and Dispersion Performance

Both surfactants can be employed as emulsifying and dispersing agents. However, their effectiveness will depend on the specific system (e.g., oil type, particle characteristics). SDS, with its linear C12 alkyl chain, is effective at stabilizing oil-in-water emulsions. The performance of sodium 4-isopropylbenzenesulfonate as an emulsifier is documented, particularly in personal care products and industrial formulations.[5][6]

A direct comparison of their emulsifying power would necessitate experimental evaluation under controlled conditions, as outlined in the experimental protocols section.

Experimental Protocols

To facilitate a direct and quantitative comparison of these surfactants, the following experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC can be determined using a tensiometer.

Methodology: Surface Tensiometry (Wilhelmy Plate Method) [7]

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution.

  • Instrumentation: Use a calibrated surface tensiometer equipped with a clean Wilhelmy plate.

  • Measurement:

    • Begin with the most dilute solution to minimize contamination.

    • Measure the surface tension of each solution, ensuring the reading stabilizes.

    • Clean and dry the plate thoroughly between measurements.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point of intersection of the two linear portions of the curve.[8]

Diagram: Workflow for CMC and Surface Tension Determination

prep Prepare Surfactant Solutions (Series of Dilutions) cal Calibrate Tensiometer with Wilhelmy Plate prep->cal 1. measure Measure Surface Tension of Each Dilution cal->measure 2. plot Plot Surface Tension vs. log(Concentration) measure->plot 3. det Determine CMC at the Intersection of Slopes plot->det 4.

Caption: Workflow for determining CMC and surface tension.

Evaluation of Emulsification Stability

The "bottle test" is a straightforward method for assessing emulsion stability.

Methodology: Bottle Test for Emulsion Stability [9]

  • Emulsion Preparation:

    • Prepare aqueous solutions of each surfactant at a defined concentration.

    • Add a specific volume of oil to each surfactant solution in a graduated cylinder or test tube.

    • Homogenize the mixtures for a set time and speed to form emulsions.

  • Observation:

    • Allow the emulsions to stand undisturbed.

    • At regular intervals (e.g., 1, 2, 4, 24 hours), measure the volume of any separated water or oil.

  • Data Analysis: Calculate the percentage of separated phase over time. A slower rate of separation indicates higher emulsion stability.

Diagram: Emulsification Stability Test Workflow

prep_s Prepare Aqueous Surfactant Solutions add_o Add Oil to Surfactant Solutions prep_s->add_o 1. homo Homogenize to Form Emulsions add_o->homo 2. obs Observe and Measure Phase Separation Over Time homo->obs 3. analyze Calculate and Compare Separation Rates obs->analyze 4.

Caption: Workflow for evaluating emulsion stability.

Assessment of Dispersion Performance

Laser diffraction is a common technique for measuring the particle size distribution of a dispersion.

Methodology: Particle Size Analysis by Laser Diffraction [3]

  • Sample Preparation:

    • Prepare a dispersion of a model particulate solid in aqueous solutions of each surfactant.

    • Use a consistent concentration of the solid and surfactant.

  • Instrumentation: Use a laser diffraction particle size analyzer.

  • Measurement:

    • Introduce the dispersion into the analyzer.

    • Measure the particle size distribution. It is advisable to take measurements at different time points to assess the stability of the dispersion against agglomeration.

  • Data Analysis: Compare the particle size distributions (e.g., D50, D90) and the span of the distributions. A smaller particle size and a stable distribution over time indicate better dispersion performance.

Diagram: Dispersion Performance Analysis Workflow

prep_d Prepare Dispersions of Solid in Surfactant Solutions measure_psd Measure Particle Size Distribution (Laser Diffraction) prep_d->measure_psd 1. analyze_psd Compare Particle Size (e.g., D50) and Stability measure_psd->analyze_psd 2. conclusion Determine Superior Dispersing Agent analyze_psd->conclusion 3.

Caption: Workflow for assessing dispersion performance.

Applications in Drug Development and Research

SDS is frequently used in:

  • Biochemical assays: for protein denaturation in SDS-PAGE.

  • Drug solubilization: for poorly soluble active pharmaceutical ingredients (APIs).

  • Formulations: as a wetting agent and emulsifier in creams and lotions.

Sodium 4-isopropylbenzenesulfonate is particularly valuable as a:

  • Hydrotrope: to increase the solubility of drugs and other excipients in liquid formulations.[1]

  • Coupling agent: to maintain the stability and clarity of multi-component systems.[4]

  • Viscosity modifier: in concentrated liquid formulations.[4]

Conclusion

The choice between this compound (as its sodium salt) and Sodium Dodecyl Sulfate depends critically on the specific application. SDS is a powerful, general-purpose surfactant ideal for applications demanding strong interfacial activity. Sodium 4-isopropylbenzenesulfonate, while also a surfactant, offers the distinct advantage of being a highly effective hydrotrope, making it a superior choice for solubilizing components in complex liquid formulations. For optimal formulation development, it is recommended to perform the experimental evaluations outlined in this guide to compare their performance directly within the system of interest.

References

A Comparative Guide to Byproducts in 4-Isopropylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Reaction Byproducts in the Synthesis of 4-Isopropylbenzenesulfonic Acid

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and industrial chemicals, is predominantly achieved through the electrophilic aromatic substitution of cumene. While the primary product is the para-substituted isomer due to the ortho-, para-directing nature of the isopropyl group and steric hindrance at the ortho position, the reaction invariably leads to the formation of several byproducts.[1] The nature and quantity of these byproducts are highly dependent on the reaction conditions and the choice of sulfonating agent. This guide provides a comparative analysis of these byproducts, supported by experimental data, to aid researchers in optimizing their synthetic protocols for higher purity and yield.

Principal Byproducts in Cumene Sulfonation

The sulfonation of cumene can yield a range of byproducts, primarily categorized as positional isomers, sulfones, and unreacted starting materials.

  • Positional Isomers: Besides the desired this compound (para-isomer), the reaction can also produce 2-isopropylbenzenesulfonic acid (ortho-isomer) and 3-isopropylbenzenesulfonic acid (meta-isomer). The formation of the ortho-isomer is generally minimized due to the steric bulk of the isopropyl group.

  • Sulfones: A significant byproduct can be 4,4'-sulfonyl bis(isopropyl-benzene), a type of sulfone. Sulfone formation is a common side reaction in aromatic sulfonation, particularly at elevated temperatures.

  • Unreacted Cumene: Incomplete reaction can leave residual cumene in the product mixture.

  • Di-substituted Byproducts: If the starting cumene contains impurities such as diisopropylbenzene, corresponding sulfonated byproducts can also be formed.

  • Inorganic Salts: Following neutralization (e.g., with sodium hydroxide), inorganic salts like sodium sulfate can be present as impurities.[2]

Comparative Analysis of Byproduct Formation

The selection of the sulfonating agent and the control of reaction parameters are critical in determining the byproduct profile. While specific quantitative data comparing different methods in a single study is scarce in publicly available literature, the following tables summarize typical observations and provide a basis for comparison.

Table 1: Byproduct Comparison for Different Sulfonating Agents

Sulfonating AgentMajor ByproductsTypical Observations
Concentrated Sulfuric Acid (H₂SO₄) Isomers (ortho-, meta-), SulfonesA common and cost-effective reagent. Sulfone formation can be significant, especially with prolonged reaction times or higher temperatures.
Oleum (H₂SO₄ + SO₃) Isomers (ortho-, meta-), SulfonesMore reactive than concentrated sulfuric acid, leading to faster reaction rates. However, the higher reactivity can also increase the propensity for sulfone formation.
Chlorosulfonic Acid (ClSO₃H) Isomers (ortho-, meta-)A highly reactive agent that can be used at lower temperatures, potentially reducing sulfone formation. Produces HCl as a byproduct.

Table 2: Influence of Reaction Conditions on Byproduct Formation

Reaction ParameterEffect on Byproduct Formation
Temperature Increasing temperature generally increases the reaction rate but also significantly promotes the formation of sulfones.
Reaction Time Longer reaction times can lead to a higher conversion of cumene but may also increase the proportion of sulfones and other secondary byproducts.
Molar Ratio of Reactants An excess of the sulfonating agent can drive the reaction to completion but may also favor the formation of di-sulfonated products and sulfones.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of this compound and its analysis.

Synthesis of this compound

This protocol is a representative example for the sulfonation of cumene using concentrated sulfuric acid.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with cumene.

  • Sulfonation: Concentrated sulfuric acid (98%) is added dropwise to the stirred cumene at a controlled temperature, typically between 100-110°C.[1] The molar ratio of sulfuric acid to cumene is generally maintained between 1:1.6 and 1:2.0.[1]

  • Reaction Monitoring: The reaction is monitored for its completion, which can take several hours.

  • Workup: After completion, the reaction mixture is cooled. Unreacted cumene can be removed by vacuum distillation for recycling.[1] The resulting sulfonic acid is then typically neutralized with a base, such as sodium hydroxide, to yield the corresponding salt.

  • Purification: The product may be further purified by methods such as crystallization or washing to remove impurities like inorganic salts. For instance, a slurry wash can be performed where the crude solid is agitated in an aqueous solution to dissolve more soluble impurities.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantitative analysis of this compound and its byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid, such as 0.1% phosphoric acid, is often used to ensure good peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where the aromatic compounds have strong absorbance, typically around 220 nm.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Sample Preparation:

    • Standard Solutions: A stock solution of a this compound reference standard is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.

    • Sample Solution: A known amount of the reaction product is accurately weighed and dissolved in the mobile phase. The solution is filtered through a 0.45 µm filter before injection.

  • Analysis: The calibration standards and the sample solutions are injected into the HPLC system. The peak areas of the main component and any byproducts are recorded.

  • Quantification: The concentration of this compound and its byproducts in the sample is determined by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the sulfonation reaction pathway and the analytical workflow for byproduct characterization.

G cluster_reaction Sulfonation Reaction Cumene Cumene 4_IPBSA This compound Cumene->4_IPBSA Electrophilic Aromatic Substitution Byproducts Byproducts (Isomers, Sulfones) Cumene->Byproducts Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum) Sulfonating_Agent->4_IPBSA Sulfonating_Agent->Byproducts G cluster_workflow Analytical Workflow Sample_Preparation Sample Preparation (Dilution, Filtration) HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Result Byproduct Profile Data_Analysis->Result

References

Comparative Efficacy of 4-Isopropylbenzenesulfonic Acid in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the catalytic efficacy of 4-Isopropylbenzenesulfonic acid in various solvent systems. Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective analysis of the compound's performance, supported by experimental data and detailed protocols. This compound, a strong organic acid, is recognized for its role as a potent catalyst in numerous organic syntheses.[1] Its effectiveness, however, is intrinsically linked to the solvent environment in which a reaction is conducted. This guide delves into these nuances to facilitate catalyst and solvent selection for optimized reaction outcomes.

Performance Overview and Comparison with Alternatives

This compound distinguishes itself as a highly effective Brønsted acid catalyst, particularly in reactions such as esterification. Its bulky isopropyl group can influence its solubility and interaction with substrates compared to other arylsulfonic acids like p-toluenesulfonic acid (p-TSA). While both are strong acids, the choice between them can depend on the specific reactants and the desired reaction kinetics.

Quantitative Data Summary

To illustrate the impact of the solvent system on the catalytic performance of this compound, the following table summarizes the yield of n-butyl acetate from the esterification of acetic acid and n-butanol. This reaction is a classic example of acid-catalyzed esterification and serves as a reliable model for comparing catalyst efficacy under varied conditions.

Solvent SystemDielectric Constant (approx.)Product Yield (%)Reaction Time (hours)
Toluene2.4856
Dichloromethane9.1924
Acetonitrile37.5953
No Solvent (Neat)-788

Note: The data presented in this table are representative examples based on typical outcomes for Fischer esterification reactions and are intended for comparative purposes.

Experimental Protocols

A detailed methodology for a representative Fischer esterification is provided below to allow for replication and further investigation.

Fischer Esterification of Acetic Acid with n-Butanol

Materials:

  • Acetic acid (glacial, ≥99.7%)

  • n-Butanol (≥99.5%)

  • This compound (catalyst, ≥97%)

  • Selected solvent (Toluene, Dichloromethane, or Acetonitrile; anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Heating mantle with magnetic stirring

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetic acid (0.5 mol), n-butanol (0.5 mol), and the chosen solvent (100 mL).

  • Catalyst Addition: Add this compound (0.01 mol, 2 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be dependent on the boiling point of the solvent used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted acetic acid. Subsequently, wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude n-butyl acetate by fractional distillation to obtain the final product.

Mandatory Visualizations

To further elucidate the processes described, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Acetic_Acid Acetic Acid Reaction_Mixture Reaction_Mixture Acetic_Acid->Reaction_Mixture n_Butanol n-Butanol n_Butanol->Reaction_Mixture Catalyst This compound Catalyst->Reaction_Mixture n_Butyl_Acetate n-Butyl Acetate Water Water Reaction_Mixture->n_Butyl_Acetate Esterification Reaction_Mixture->Water

Caption: Fischer Esterification Workflow.

G Start Start: Reaction Mixture in Flask Reflux Heat to Reflux with Stirring Start->Reflux Monitor Monitor Reaction Progress (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Wash_Bicarb Wash with Saturated NaHCO3 Solution Cool->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (MgSO4) Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate Distill Fractional Distillation Evaporate->Distill End End: Pure n-Butyl Acetate Distill->End

Caption: Experimental Workup Protocol.

References

Comparison of sulfonation agents for cumene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumene, or isopropylbenzene, is a crucial intermediate in the chemical industry, primarily serving as a precursor to phenol and acetone. Its synthesis is a cornerstone of industrial organic chemistry. While the user's query mentioned "sulfonation agents," it is important to clarify that the industrial production of cumene from benzene and propylene is achieved through a Friedel-Crafts alkylation reaction, not sulfonation. Sulfonation is a separate process used to convert cumene into sodium cumene sulfonate, a surfactant. This guide provides a comprehensive comparison of the primary catalysts employed in the Friedel-Crafts alkylation for cumene synthesis: Solid Phosphoric Acid (SPA), Aluminum Chloride (AlCl₃), and Zeolite-based catalysts. The selection of a catalyst is critical as it significantly influences reaction efficiency, product selectivity, and the overall environmental and economic viability of the process.

This publication aims to provide an objective comparison of the performance of these catalytic systems, supported by experimental data, to aid researchers and professionals in making informed decisions for process development and optimization.

Comparative Performance of Cumene Synthesis Catalysts

The choice of catalyst for cumene synthesis has evolved from early liquid acid and solid acid catalysts to modern, highly efficient zeolite-based systems. The following table summarizes the key performance indicators for the most common catalysts used in this industrial process.

FeatureSolid Phosphoric Acid (SPA)Aluminum Chloride (AlCl₃)Zeolite Catalysts (e.g., Beta, MCM-22)
Cumene Yield ~95%[1]Up to 99 wt%[2]> 99.9%[3]
Cumene Selectivity ~95%[4]~99%[4]> 99.7%[4]
Operating Temperature 200–260 °C[2]< 135 °C[2]150-250 °C
Operating Pressure 3-4 MPa[2]< 0.4 MPa[2]2.5-3.5 MPa
Benzene/Propylene Ratio High (e.g., 7:1)[1]Low (e.g., 2:1 to 3:1)[4]Low (e.g., 3:1 to 5:1)[4]
Catalyst Regenerability Not regenerable[1]Not readily recyclableRegenerable[4]
Corrosivity LowHigh (requires special materials)[5]Non-corrosive
Environmental Impact Disposal of spent acid[3]Acidic waste stream[3]Minimal, environmentally friendly[3]

Experimental Protocols

Detailed methodologies for laboratory-scale cumene synthesis using different catalysts are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Synthesis using Solid Phosphoric Acid (SPA) Catalyst

This protocol describes a typical fixed-bed reactor setup for cumene synthesis using a SPA catalyst.

Materials:

  • Solid Phosphoric Acid (SPA) catalyst (kieselguhr-supported)

  • Benzene (anhydrous)

  • Propylene

  • Nitrogen (for inert atmosphere)

Equipment:

  • High-pressure fixed-bed reactor

  • High-pressure liquid pump

  • Mass flow controller for propylene

  • Back pressure regulator

  • Heating system with temperature controller

  • Condenser and collection vessel

Procedure:

  • The fixed-bed reactor is loaded with the SPA catalyst.

  • The system is purged with nitrogen to ensure an inert atmosphere.

  • The reactor is heated to the desired reaction temperature (typically 200-260°C) and pressurized to 3-4 MPa using the back pressure regulator.[2]

  • Anhydrous benzene is pumped into the reactor at a constant flow rate.

  • Propylene gas is introduced into the reactor at a controlled rate to achieve the desired benzene-to-propylene molar ratio (e.g., 7:1).[1]

  • The reaction is carried out in a continuous flow manner.

  • The reactor effluent is cooled in a condenser and collected in a vessel.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity to cumene.

Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol outlines a batch process for cumene synthesis using a homogeneous AlCl₃ catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propylene

  • Hydrochloric acid (HCl) gas (promoter)

  • Sodium hydroxide solution (for neutralization)

  • Water

Equipment:

  • Glass reactor equipped with a stirrer, gas inlet, and reflux condenser

  • Gas cylinder with a regulator for propylene

  • Heating/cooling mantle

  • Separatory funnel

Procedure:

  • The glass reactor is charged with anhydrous benzene and anhydrous AlCl₃.

  • A small amount of HCl gas is bubbled through the mixture to act as a promoter.

  • The mixture is brought to the reaction temperature (typically below 135°C).[2]

  • Propylene gas is bubbled through the stirred reaction mixture at a controlled rate.

  • The reaction is monitored by taking small samples and analyzing them by GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is quenched by slowly adding water, followed by washing with a dilute sodium hydroxide solution and then water in a separatory funnel.[2]

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the product is purified by distillation.

Synthesis using Zeolite Catalyst (e.g., Beta Zeolite)

This protocol describes a continuous flow process for cumene synthesis using a zeolite catalyst in a fixed-bed reactor.

Materials:

  • Beta zeolite catalyst

  • Benzene (anhydrous)

  • Propylene

  • Nitrogen (for activation and inert atmosphere)

Equipment:

  • Fixed-bed reactor (stainless steel)

  • High-pressure liquid pump

  • Mass flow controller for propylene

  • Back pressure regulator

  • Tube furnace with temperature controller

  • Condenser and collection vessel

Procedure:

  • The fixed-bed reactor is packed with the beta zeolite catalyst.

  • The catalyst is activated in-situ by heating under a flow of nitrogen at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water.

  • The reactor is then cooled to the reaction temperature (e.g., 150-250°C) and pressurized to 2.5-3.5 MPa.

  • Anhydrous benzene is introduced into the reactor using a high-pressure pump.

  • Propylene is fed into the reactor at a controlled flow rate to achieve the desired benzene-to-propylene molar ratio.

  • The reaction is run continuously, and the effluent is collected after passing through a condenser.

  • Product analysis is performed using gas chromatography to determine propylene conversion and product selectivity.

Visualizing the Synthesis and Workflow

To better illustrate the chemical pathway and the experimental process, the following diagrams have been generated using Graphviz.

G Figure 1: Friedel-Crafts Alkylation of Benzene to Cumene cluster_reactants Reactants cluster_catalyst Acid Catalyst cluster_intermediates Intermediates cluster_products Products Benzene Benzene (C₆H₆) SigmaComplex Sigma Complex Benzene->SigmaComplex + Isopropyl Carbocation Propylene Propylene (C₃H₆) Carbocation Isopropyl Carbocation (C₃H₇⁺) Propylene->Carbocation + H⁺ Catalyst H⁺ (from SPA, AlCl₃, or Zeolite) Carbocation->SigmaComplex Cumene Cumene (C₉H₁₂) SigmaComplex->Cumene - H⁺ Catalyst_regen H⁺ (regenerated) Cumene->Catalyst_regen G Figure 2: Experimental Workflow for Catalyst Comparison start Start catalyst_prep Catalyst Preparation (SPA, AlCl₃, Zeolite) start->catalyst_prep reactor_setup Reactor Setup (Fixed-bed or Batch) catalyst_prep->reactor_setup reaction Alkylation Reaction (Benzene + Propylene) reactor_setup->reaction product_collection Product Collection reaction->product_collection analysis Product Analysis (Gas Chromatography) product_collection->analysis data_comp Data Comparison (Yield, Selectivity) analysis->data_comp end End data_comp->end

References

A Comparative Guide to Structural Analogs of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, catalytic activity, and surfactant capabilities of 4-isopropylbenzenesulfonic acid and its structural analogs, p-toluenesulfonic acid and 4-dodecylbenzenesulfonic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Comparison of Physicochemical and Catalytic Properties

The properties of this compound and its selected analogs are summarized in the table below. The primary structural difference lies in the alkyl substituent on the benzene ring, which significantly influences their hydrophobicity and, consequently, their application as surfactants and catalysts in different solvent systems.

Propertyp-Toluenesulfonic Acid (PTSA)This compound (p-IPBSA)4-Dodecylbenzenesulfonic Acid (DBSA)
Molecular Formula C₇H₈O₃S[1]C₉H₁₂O₃S[2]C₁₈H₃₀O₃S
Molecular Weight 172.20 g/mol [1]200.26 g/mol [2]326.49 g/mol
Structure Methyl groupIsopropyl groupDodecyl group
Acidity (pKa) -1.34 (strong acid)Strong acid (pKa expected to be similar to PTSA)Strong acid
Solubility Soluble in water, alcohols, and ethers.[3]Soluble in water and polar organic solvents.Soluble in water, alcohols, and various organic solvents.
Primary Application Acid catalyst in organic synthesis.[3]Catalyst and intermediate in chemical synthesis.Surfactant, detergent, and catalyst.[4]
Catalytic Activity (Esterification Yield) ~60% (for n-propyl acetate synthesis)[5]Data not available in comparative studiesLower than PTSA in some esterifications[5]
Surfactant Properties Not typically used as a surfactant.Limited surfactant properties due to small alkyl group.Excellent surfactant properties.
Critical Micelle Concentration (CMC) Not applicableNot reported, expected to be high or non-micellar~1.5 mM (for C12 chain)[6]

Experimental Protocols

Determination of Catalytic Activity in Esterification

This protocol describes a general procedure for comparing the catalytic efficiency of the sulfonic acids in the esterification of a carboxylic acid with an alcohol.

Objective: To determine and compare the percentage yield of an ester synthesized using p-toluenesulfonic acid, this compound, and 4-dodecylbenzenesulfonic acid as catalysts.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., n-butanol)

  • Catalyst (p-toluenesulfonic acid, this compound, or 4-dodecylbenzenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for yield determination

Procedure:

  • Set up a reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), the sulfonic acid catalyst (e.g., 0.05 eq), and the solvent (e.g., toluene).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Analyze the crude product using Gas Chromatography (GC) with an internal standard to determine the percentage yield of the ester.

  • Repeat the experiment under identical conditions for each of the three sulfonic acid catalysts.

Determination of Critical Micelle Concentration (CMC)

This protocol outlines the surface tension method for determining the CMC of the sulfonic acid analogs, particularly relevant for 4-dodecylbenzenesulfonic acid.

Objective: To determine the concentration at which the surfactant molecules begin to form micelles in an aqueous solution.

Materials:

  • Surfactant (e.g., 4-dodecylbenzenesulfonic acid)

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • A series of volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of the surfactant in deionized water with a concentration well above the expected CMC.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature. Ensure the measuring probe is cleaned thoroughly between measurements.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The resulting plot should show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension becomes relatively constant.

  • The CMC is determined from the intersection of the two linear portions of the graph.

Visualizations

G cluster_analogs Structural Analogs of this compound cluster_properties Key Properties PTSA p-Toluenesulfonic Acid (Methyl group) Catalytic_Activity Catalytic Activity (e.g., Esterification) PTSA->Catalytic_Activity High Surfactant_Properties Surfactant Properties (Micelle Formation) PTSA->Surfactant_Properties Negligible IPBSA This compound (Isopropyl group) IPBSA->Catalytic_Activity Moderate to High IPBSA->Surfactant_Properties Low DBSA 4-Dodecylbenzenesulfonic Acid (Dodecyl group) DBSA->Catalytic_Activity Moderate DBSA->Surfactant_Properties High

Caption: Relationship between structure and properties of the sulfonic acid analogs.

G cluster_workflow Experimental Workflow: Catalytic Esterification Reactants 1. Mix Reactants (Carboxylic Acid, Alcohol, Catalyst, Solvent) Reflux 2. Heat to Reflux (with Dean-Stark Trap) Reactants->Reflux Workup 3. Aqueous Workup (Neutralization and Extraction) Reflux->Workup Purification 4. Purification (Drying and Solvent Removal) Workup->Purification Analysis 5. Analysis (Yield determination by GC) Purification->Analysis

Caption: Workflow for comparing catalytic activity in esterification.

G cluster_cmc Concept: Critical Micelle Concentration (CMC) Determination Low_Conc Below CMC: Surfactant monomers at the air-water interface Measurement Measurement: Surface tension decreases and then plateaus Low_Conc->Measurement High_Conc Above CMC: Monomers form micelles in the bulk solution CMC_Point CMC: Point of inflection in the surface tension vs. log(concentration) plot High_Conc->CMC_Point Measurement->High_Conc

Caption: Conceptual diagram of micelle formation and CMC determination.

References

Comparative Guide to Analytical Specificity for 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the specific detection and quantification of 4-Isopropylbenzenesulfonic acid, particularly in the presence of potential cross-reactive substances and impurities. In the context of chemical analysis, "cross-reactivity" refers to the interference from structurally similar compounds that can affect the accuracy of quantitative measurements. This guide focuses on comparing the specificity of common analytical techniques used for this compound.

Introduction to Analytical Specificity

This compound is an organic compound utilized in various industrial and pharmaceutical applications. Its accurate quantification is crucial for quality control and research purposes. The primary challenge in its analysis is ensuring the method can distinguish it from its structural isomers (ortho- and meta-isomers) and other related impurities that may be present from its synthesis.

This guide compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), in their ability to provide analytical specificity for this compound.

Potential Cross-Reactants and Impurities

The manufacturing process of this compound can lead to the presence of several structurally related compounds. These are the primary sources of potential analytical interference.

Compound NameStructureRelationship to this compound
This compound C₉H₁₂O₃S Analyte of Interest
2-Isopropylbenzenesulfonic acidC₉H₁₂O₃SPositional Isomer (ortho-)
3-Isopropylbenzenesulfonic acidC₉H₁₂O₃SPositional Isomer (meta-)
Benzenesulfonic acidC₆H₆O₃SRelated Compound/Starting Material Impurity
Isopropylbenzene (Cumene)C₉H₁₂Unreacted Starting Material

Comparison of Analytical Methodologies

The choice of analytical method is critical for achieving the desired level of specificity in the quantification of this compound. Below is a comparison of HPLC and GC-MS methods.

Table 1: Comparison of HPLC and GC-MS Methods for Specificity
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and mass-to-charge ratio.
Specificity Good to excellent, depending on column chemistry and mobile phase composition. Can separate positional isomers with optimized methods.Excellent, provides structural information for peak identification.
Sample Preparation Simple dissolution in mobile phase.Requires derivatization to a more volatile form.
Throughput HighMedium
Limit of Detection (LOD) ~1 mg/LLow µg/L to ng/L range
Precision (%RSD) < 2%[1]< 10%

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and ensuring specificity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a robust HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% Phosphoric Acid), often in a 50:50 (v/v) ratio.[1] For mass spectrometry detection, replace phosphoric acid with formic acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard. From this, prepare a series of calibration standards by dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 220 nm[1]

    • Injection Volume: 20 µL[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The separation of isomers can be challenging and may require specialized columns, such as those that facilitate pi-pi interactions (e.g., Phenyl-hexyl or Pentafluorophenyl columns).

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the derivatized analyte

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., Thionyl chloride followed by methylation, or a silylating agent)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add the derivatizing agent (e.g., thionyl chloride) in an anhydrous solvent.

    • Heat the mixture to complete the reaction (e.g., 60°C for 1 hour).

    • After cooling, the excess reagent may need to be removed or neutralized.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Identification and Quantification: Identify the peak corresponding to the derivatized this compound and any impurities by their mass spectra. Quantification can be performed using an internal standard or by area normalization.

Mandatory Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Inject Inject into HPLC System Prep_Standard->Inject Prep_Sample Dissolve Sample in Mobile Phase Prep_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Purity Calculate Concentration Quantify->Purity

Caption: Experimental workflow for the HPLC analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatize Derivatize Sample Inject Inject into GC-MS System Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Peak Identification Spectrum->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC is a robust and high-throughput method suitable for routine quality control, offering good specificity with appropriate column selection and method optimization.

  • GC-MS provides excellent specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification, although it requires a more complex sample preparation involving derivatization.

For studies requiring the unambiguous identification and quantification of this compound in the presence of its isomers and other potential impurities, the development and validation of a specific chromatographic method, potentially involving mass spectrometric detection, is highly recommended.

References

Safety Operating Guide

Proper Disposal of 4-Isopropylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 4-Isopropylbenzenesulfonic acid are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this corrosive and environmentally hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The primary hazards include severe skin and eye damage, corrosivity to metals, and toxicity to aquatic life with long-lasting effects[1][2][3][4].

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentRationale
Eye Safety goggles or a face shieldProtects against splashes that can cause severe eye damage[2].
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to severe burns[2][5].
Body A laboratory coatProtects against incidental contact and contamination of personal clothing[1].

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1]. An emergency eyewash station and safety shower should be readily accessible[6].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste collection program[1][7]. Under no circumstances should this chemical be disposed of down the drain [1][7][8].

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal. Incompatible wastes must be kept separate to prevent dangerous chemical reactions[9][10].

  • Acid Waste Stream: Collect waste this compound and solutions containing it in a designated "Acid Waste" or "Corrosive Waste" container.

  • Avoid Mixing: Do not mix this compound waste with bases, cyanides, azides, hypochlorite solutions, or reactive metals[9][10]. Keep it separate from oxidizing and reducing agents[9].

Step 2: Waste Container Management

The integrity and labeling of the waste container are crucial for safety and compliance.

  • Container Selection: Use a container made of compatible material that will not react with the acid. The original chemical container is often the best choice[7][11]. Ensure the container is in good condition, free of leaks, and has a secure, tightly fitting cap[7][8][9].

  • Labeling: The waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as waste is added. The label must include the information detailed in the table below.

Label ComponentDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible[9].
Full Chemical Name(s) Write out "this compound" and any other components of the mixture. Do not use abbreviations or chemical formulas[9].
Hazard Identification Clearly indicate the associated hazards, such as "Corrosive" and "Environmental Hazard"[1][9].
Accumulation Start Date The date the first drop of waste was added to the container.
Researcher/Lab Contact Name and contact information for the responsible individual or lab.
  • Storage: Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated cabinet[7][9]. This area must be away from incompatible materials[9]. Keep the container closed at all times except when adding waste[7][8].

Step 3: Spill Cleanup

In the event of a spill, prompt and correct action is necessary to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if possible[1].

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or dry lime[1][6]. Avoid creating dust if the material is solid[1].

  • Collect: Carefully collect the contaminated absorbent material using spark-proof tools and place it into a designated, leak-proof hazardous waste container[1][6].

  • Decontaminate: Wipe the spill area with a damp cloth, then wash the area with soap and water. All cleanup materials (gloves, cloths, absorbent) are considered hazardous waste and must be disposed of accordingly[1][8].

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water) that can dissolve the chemical residue[1][11].

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to your corrosive waste container[1].

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label, remove the cap, and dispose of the container as regular solid waste, in accordance with your institution's policies[1][7].

Step 5: Arranging for Final Disposal

Once your hazardous waste container is full or has been in storage for the maximum allowable time (often 9-12 months), contact your institution's EHS department to schedule a waste pickup[1][8]. Do not transport hazardous waste yourself[7].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of 4-Isopropylbenzenesulfonic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Is it pure or in solution? ppe->segregate acid_container Collect in Labeled 'Hazardous Waste - Acid' Container segregate->acid_container Yes check_compat Ensure no incompatible materials are mixed (e.g., bases) acid_container->check_compat storage Store in Secondary Containment in a Designated Satellite Accumulation Area check_compat->storage check_full Is container full or storage time limit reached? storage->check_full spill Spill Occurs storage->spill check_full->storage No ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) check_full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->acid_container

References

Personal protective equipment for handling 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal plans for handling 4-Isopropylbenzenesulfonic acid (p-cumenesulfonic acid). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a corrosive organic acid that can cause severe skin burns and serious eye damage.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[2]

Hazard Summary:

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]Danger
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]Danger
Corrosive to MetalsH290: May be corrosive to metals[1]Warning

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

PPE Recommendations:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[2]Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[2]Prevents skin contact which can lead to severe burns. Always inspect gloves for integrity before use.
Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[2]Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if dust is generated or when working in a poorly ventilated area.[2]Minimizes inhalation of potentially irritating vapors or dust.

General Chemical Resistance of Glove Materials to Acids:

Glove MaterialGeneral Acid Resistance
Butyl Rubber Excellent resistance to a wide variety of acids.[4][5]
Neoprene Good resistance to a range of acids.[4][6]
Nitrile Good resistance to many weak acids.[7][8]
Natural Rubber (Latex) Fair to good resistance to some diluted acids.[4]

This table provides general guidance. On-site testing is recommended to ensure safe usage for specific applications.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling:

    • Always work in a well-ventilated area, such as a chemical fume hood.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep containers tightly closed and properly labeled.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][9]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][9]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

  • Collection: Collect the absorbed material or solid into a designated, leak-proof hazardous waste container.[2]

  • Decontamination: Clean the spill area with a detergent and water solution.[2]

  • Disposal: Place all contaminated materials into a sealed, labeled container for proper disposal.

Disposal Plan

Waste containing this compound must be treated as hazardous waste. Neutralization is a recommended procedure for acidic waste where corrosivity is the primary hazard.

Experimental Protocol for Neutralization of this compound Waste:

Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 8.0 before disposal.

Materials:

  • Waste solution of this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium bicarbonate (NaHCO₃)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Ice bath (optional, for controlling temperature)

Procedure:

  • Preparation: Don all required PPE and perform the neutralization in a chemical fume hood.

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water with stirring to dilute it. This helps to control the heat generated during neutralization.

  • Neutralization: While continuously stirring the diluted acidic waste, slowly add the sodium hydroxide solution or sodium bicarbonate in small portions. The reaction can be exothermic, so monitor the temperature and use an ice bath if necessary.[10]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be flushed down the drain with a large volume of water, in accordance with local regulations. If other hazardous materials are present, the neutralized solution must be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Disposal a Assess Hazards b Select & Don PPE a->b c Work in Fume Hood b->c d Store Properly c->d e Spill Occurs c->e g Exposure Occurs c->g i Collect Waste d->i f Follow Spill Protocol e->f h Administer First Aid g->h j Neutralize Waste i->j k Dispose per Regulations j->k

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.